(+)-Biotin-PEG10-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZRJRJYVMXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (+)-Biotin-PEG10-OH: A Versatile Linker for Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Biotin-PEG10-OH is a heterobifunctional molecule that integrates a biotin (B1667282) moiety, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique architecture makes it a valuable tool in chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. The biotin group provides a versatile handle for affinity purification, detection, and various bioconjugation applications, while the PEG spacer enhances solubility and optimizes the spatial orientation of the connected ligands. This guide provides an in-depth overview of the technical specifications of this compound, its applications, and representative experimental protocols.
Core Concepts and Chemical Properties
This compound is a molecule designed for covalent modification of other molecules. Its structure consists of three key components:
-
(+)-Biotin: A vitamin with exceptionally high affinity for streptavidin and avidin, enabling strong and specific non-covalent interactions. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
Polyethylene Glycol (PEG) Linker (10 units): A flexible, hydrophilic spacer that increases the solubility of the entire conjugate in aqueous buffers.[1] The length of the PEG chain is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
-
Hydroxyl (-OH) Group: A terminal functional group that can be readily modified for conjugation to various molecules, such as carboxylic acids, through esterification, or activated for reaction with other functional groups.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₇N₃O₁₂S | --INVALID-LINK-- |
| Molecular Weight | 683.85 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, DMSO, DMF | Generic |
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4]
PROTAC Synthesis
In the context of PROTACs, this compound serves as the linker connecting the two active domains of the molecule. The hydroxyl group can be activated or modified to react with a corresponding functional group on either the target protein ligand or the E3 ligase ligand. The PEG10 linker provides the necessary flexibility and length to allow for the productive formation of a ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1]
Bioconjugation and Labeling
The biotin moiety of this compound makes it a useful reagent for biotinylating small molecules, peptides, or other compounds. The resulting biotinylated molecules can then be used in a variety of applications, including:
-
Affinity Purification: Immobilization on streptavidin-coated beads for the isolation of binding partners.
-
Detection: Use in immunoassays such as ELISA and Western blotting, where streptavidin-enzyme conjugates can be used for signal amplification.
-
Cellular Imaging: Visualization of the location and trafficking of the biotinylated molecule using fluorescently labeled streptavidin.
Experimental Protocols
While specific protocols for the use of this compound are often application-dependent and proprietary, this section provides a representative experimental workflow for the synthesis of a PROTAC using a similar biotin-PEG linker. This protocol is for illustrative purposes and should be adapted and optimized for specific research needs.
Representative PROTAC Synthesis Workflow
This workflow outlines the general steps for synthesizing a PROTAC where a biotin-PEG linker is used to connect a target protein ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an amine).
References
Technical Guide: (+)-Biotin-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and applications of (+)-Biotin-PEG10-OH, a heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document summarizes its solubility profile, outlines a general experimental workflow for its application, and provides structural and procedural visualizations.
Core Properties of this compound
This compound is a molecule that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with a 10-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. The PEG linker enhances the water solubility and flexibility of the biotin moiety, making it an ideal tool for various bioconjugation applications.[1][2]
Solubility Data
Table 1: Qualitative Solubility of Biotin-PEG Compounds
| Solvent Classification | Solvent Examples | Solubility |
| Aqueous | Water, Aqueous Buffers | Soluble[1][4][5] |
| Polar Aprotic | DMSO, DMF | Soluble[1][4][5] |
| Chlorinated | Chloroform, Methylene Chloride | Soluble[1][4][5] |
| Polar Protic | Alcohols (e.g., Ethanol, Methanol) | Limited Solubility[1][4] |
| Non-Polar | Toluene | Limited Solubility[1][4] |
| Ethereal | Ether | Not Soluble[4][5] |
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application. However, a general workflow for the biotinylation of a protein followed by its purification is outlined below.
General Workflow: Protein Biotinylation and Affinity Purification
This workflow describes the steps to label a target protein with this compound and subsequently purify it using streptavidin-coated beads.
Visualizations
Molecular Structure of this compound
The structure below illustrates the key components of the this compound molecule.
Biotin-Streptavidin Interaction Pathway
The high-affinity interaction between biotin and streptavidin is fundamental to many applications of this compound. This interaction is utilized for detection, immobilization, and purification purposes.
References
An In-depth Technical Guide to (+)-Biotin-PEG10-hydroxyl: A Versatile Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Biotin-PEG10-hydroxyl is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and diagnostics. This molecule incorporates a biotin (B1667282) moiety, a water-soluble polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features allows for the covalent attachment of biotin to a wide range of molecules and surfaces, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the technical aspects of (+)-Biotin-PEG10-hydroxyl, including its synonyms, chemical properties, and detailed experimental protocols for its application.
Synonyms and Chemical Properties
(+)-Biotin-PEG10-hydroxyl is known by several synonyms in the scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and product sourcing.
Common Synonyms:
-
Biotin-PEG10-Alcohol
-
Biotin-PEG10-OH
-
Biotin-decaethylene glycol-hydroxyl
The core structure consists of a biotin molecule linked to a ten-unit polyethylene glycol chain, which is terminated with a hydroxyl group.
Quantitative Data
The following table summarizes the key quantitative properties of (+)-Biotin-PEG10-hydroxyl.
| Property | Value | Reference |
| Molecular Formula | C30H57N3O12S | [1][2] |
| Molecular Weight | 683.85 g/mol | [1][2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water and most organic solvents. | [4] |
| Storage Conditions | Store at -20°C in a dry, dark place. | [1] |
Applications in Research and Drug Development
The unique properties of (+)-Biotin-PEG10-hydroxyl make it a versatile reagent in various applications:
-
Targeted Drug Delivery: The biotin moiety can be used to target drugs to cells or tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[5][6][] The PEG linker improves the solubility and circulation time of the drug conjugate.
-
Bioconjugation and Protein Labeling: The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, nucleic acids, and other biomolecules, allowing for their biotinylation.[5][8][9]
-
Diagnostics and Imaging: Biotinylated probes are widely used in immunoassays such as ELISA and Western blotting.[5][] Furthermore, biotin-PEGylated contrast agents can be used for targeted imaging applications.[10]
-
PROTACs (Proteolysis-Targeting Chimeras): (+)-Biotin-PEG10-hydroxyl can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[11][12]
-
Surface Modification: The biotin group can be used to immobilize biomolecules onto streptavidin-coated surfaces for applications such as biosensors and affinity chromatography.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving (+)-Biotin-PEG10-hydroxyl and related biotin-PEG derivatives.
Protocol 1: General Protein Biotinylation using a Biotin-PEG-NHS Ester
This protocol describes the biotinylation of a protein with a pre-activated Biotin-PEG-NHS ester. The hydroxyl group of (+)-Biotin-PEG10-hydroxyl would first need to be activated to an NHS ester for this reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Biotin-PEG-NHS stock solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the protein solution to a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add the Biotin-PEG-NHS stock solution to the protein solution. A molar ratio of 10-20 fold excess of the biotin reagent to the protein is a common starting point. The optimal ratio should be determined empirically for each protein.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.
-
Characterization: The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[8]
Protocol 2: Synthesis of Biotin-PEG-Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for Drug Delivery
This protocol outlines the synthesis of biotin-functionalized PLGA nanoparticles, a common strategy for targeted drug delivery.
Materials:
-
PLGA polymer
-
Biotin-PEG-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Drug to be encapsulated
Procedure:
-
Activation of PLGA: Dissolve PLGA in DCM. Add DCC and NHS to the solution to activate the carboxyl end groups of the PLGA. Stir for 12 hours at room temperature.
-
Conjugation of Biotin-PEG-amine: Add Biotin-PEG-amine to the activated PLGA solution and stir for another 12 hours.
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve the drug and the Biotin-PEG-PLGA conjugate in an organic solvent (e.g., DCM).
-
Add this organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a high-speed homogenizer or sonicator.
-
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents and excess PVA, and then lyophilize for storage.
-
Characterization: Analyze the nanoparticles for size, zeta potential, drug loading efficiency, and surface biotin density.
Visualizations
Biotin-PEGylation Experimental Workflow
The following diagram illustrates a typical workflow for the biotinylation of a protein using a Biotin-PEG-NHS ester.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Improved imaging of infections by avidin-induced clearance of 99mTc-biotin-PEG liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Role of PEG10 spacer in biotinylation reagents
An In-Depth Technical Guide to the Role of the PEG10 Spacer in Biotinylation Reagents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, pivotal for detection, purification, and immobilization assays. The unparalleled affinity of the biotin-avidin (or streptavidin) interaction provides high specificity and sensitivity. However, the efficiency of this interaction can be hampered by factors such as steric hindrance and poor solubility of the labeled molecule. This guide delves into the critical role of the Polyethylene Glycol (PEG) spacer arm, specifically the 10-unit PEG (PEG10) chain, in modern biotinylation reagents. We will explore how its unique physicochemical properties enhance the performance of biotinylated molecules in a wide array of applications, provide quantitative comparisons, and detail key experimental protocols.
The Challenge in Biotinylation: Steric Hindrance and Solubility
The biotin-binding pocket of avidin (B1170675) and streptavidin is located deep within the tetrameric protein structure. When biotin is directly conjugated to a large biomolecule, such as an antibody or enzyme, the bulk of the protein can physically obstruct the biotin from accessing this binding pocket.[1][2] This phenomenon, known as steric hindrance , leads to inefficient binding and reduced signal in detection assays.
Furthermore, traditional biotinylation reagents often possess long hydrocarbon (alkane) spacer arms. While these spacers increase the distance between biotin and the target molecule, their hydrophobic nature can decrease the solubility of the resulting conjugate. This may lead to aggregation, precipitation, and increased non-specific binding, ultimately compromising assay results.[3][4]
The PEG10 Spacer: A Superior Solution
To overcome these challenges, biotinylation reagents incorporating hydrophilic PEG spacer arms have been developed. A PEG10 spacer consists of ten repeating ethylene (B1197577) glycol units, creating a long, flexible, and highly water-soluble linker.
Key Properties of the PEG10 Spacer:
-
Enhanced Hydrophilicity: The repeating ether linkages in the PEG chain are hydrophilic, which imparts greater water solubility to the biotinylation reagent and the final conjugate.[3][][6][7][8] This property is crucial for preventing the aggregation of labeled proteins, especially during storage.[4]
-
Flexibility and Length: The PEG10 spacer arm provides a significant increase in length (approximately 50.1 Å for a 10-unit PEG plus the biotin valeric acid chain) compared to standard hydrocarbon spacers. This extended, flexible chain acts as a versatile tether, allowing the biotin moiety to freely rotate and efficiently reach the binding site of avidin or streptavidin, thereby minimizing steric hindrance.[7]
-
Biocompatibility and Low Immunogenicity: PEG is a biologically inert and non-immunogenic polymer, making it ideal for in vivo applications and for reducing non-specific interactions in sensitive immunoassays.[3][]
Quantitative Comparison of Spacer Arms
The selection of a spacer arm has a direct impact on the performance of a biotinylated molecule. The following table summarizes the qualitative and quantitative differences between common spacer types.
| Feature | No Spacer | Hydrocarbon Spacer (e.g., LC) | PEG10 Spacer |
| Relative Solubility | Dependent on target molecule | Low (Hydrophobic) | High (Hydrophilic)[3][4][7] |
| Aggregation Tendency | Moderate to High | High | Low[4] |
| Steric Hindrance | High | Moderate | Low[7][9] |
| Binding Efficiency | Low | Moderate | High[9] |
| Signal Amplification | Sub-optimal | Good | Excellent[10] |
| Non-Specific Binding | High | Moderate | Low[2] |
| In Vivo Half-life | Unchanged | Unchanged | Potentially Increased[][11] |
Data synthesized from multiple sources indicating the functional consequences of spacer arm chemistry.
Studies have demonstrated that increasing the spacer arm length leads to better dose-response curves in solid-phase assays, attributed to reduced steric hindrance from the enzyme-labeled streptavidin.[9] Furthermore, longer PEG spacers have been shown to significantly improve the adhesion frequency and bond lifetimes of targeted microparticles under shear flow conditions, with improvements of up to 4.5-fold observed.[12]
Mandatory Visualizations
Diagram 1: Structure of an Amine-Reactive PEG10 Biotinylation Reagent
Caption: Structure of an NHS-PEG10-Biotin reagent.
Diagram 2: Role of PEG10 Spacer in Overcoming Steric Hindrance
Caption: PEG10 spacer minimizes steric hindrance for efficient binding.
Diagram 3: Experimental Workflow for Protein Biotinylation
Caption: Workflow for protein biotinylation and quantification.
Detailed Experimental Protocols
The following protocols provide a framework for the biotinylation of an antibody using an amine-reactive NHS-PEG10-Biotin reagent and subsequent quantification.
Protocol 1: Biotinylation of IgG Antibody
This protocol is optimized for labeling 1-10 mg of an IgG antibody but can be adapted for other proteins and quantities.[13][14]
A. Materials Required:
-
Purified IgG Antibody (1-10 mg/mL)
-
Amine-Free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[14][15][16]
-
NHS-PEG10-Biotin Reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Purification: Desalting column or dialysis cassettes
B. Procedure:
-
Antibody Preparation: Buffer exchange the antibody into an amine-free PBS buffer. Ensure the final concentration is between 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEG10-Biotin in DMSO to create a 10 mM stock solution. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[14][16]
-
Calculate Reagent Volume: To achieve a typical incorporation ratio of 4-6 biotins per IgG, a 20-fold molar excess of the biotin reagent is recommended for a 1-10 mg/mL antibody solution.[14]
-
Moles of IgG = (mg of IgG) / (150,000 g/mol )
-
Moles of Biotin Reagent = Moles of IgG × 20
-
Volume of Biotin Reagent (µL) = (Moles of Biotin Reagent × 1,000,000) / 10 mM
-
-
Labeling Reaction: Add the calculated volume of 10 mM NHS-PEG10-Biotin to the antibody solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1M Tris per 1 mL of reaction). Incubate for 15-30 minutes at room temperature.[16]
-
Purification: Remove excess, non-reacted biotin and quenching buffer by applying the sample to a desalting column or by dialyzing against PBS.[15][16] The purified, biotinylated antibody is now ready for quantification and use.
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[17] It relies on the displacement of HABA from the HABA-avidin complex by the biotin in the sample, which causes a decrease in absorbance at 500 nm.[18][19]
A. Materials Required:
-
HABA/Avidin Solution (available in commercial kits)
-
Biotinylated Protein Sample (purified)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
B. Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin).[17][20]
-
Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.[17][20]
-
Incubate for 2 minutes and then measure the final absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin Sample).[19]
C. Calculation of Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A₅₀₀ of HABA/Avidin) - A₅₀₀ of HABA/Avidin/Biotin Sample[20]
-
Calculate the concentration of biotin (M): Biotin Conc. (M) = ΔA₅₀₀ / 34,000 M⁻¹cm⁻¹
-
(The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹)[17]
-
-
Calculate the molar ratio: Moles Biotin / Moles Protein = [Biotin Conc. (M)] / [Protein Conc. (M)]
Conclusion
The incorporation of a PEG10 spacer arm into biotinylation reagents represents a significant advancement over traditional labeling methods. By providing a long, flexible, and hydrophilic linker, the PEG10 spacer effectively mitigates the critical issues of steric hindrance and conjugate aggregation. This leads to more efficient biotin-streptavidin binding, reduced non-specific interactions, and enhanced sensitivity and reliability in a wide range of applications, from immunoassays to in vivo drug delivery. For researchers seeking to optimize their biotinylation strategies, reagents featuring a PEG10 spacer offer a robust and superior solution.
References
- 1. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Amine Reactive | BroadPharm [broadpharm.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 12. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. dianova.com [dianova.com]
- 16. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. anaspec.com [anaspec.com]
- 19. broadpharm.com [broadpharm.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Unveiling the Mechanism: A Technical Guide to Biotin-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Biotin-Polyethylene Glycol (PEG) linkers are indispensable tools in modern biotechnology and drug development. Their unique bifunctional nature, combining the high-affinity biotin-avidin interaction with the physicochemical advantages of PEG, enables a wide array of applications, from targeted drug delivery to sensitive immunoassays. This technical guide delves into the core mechanism of action of Biotin-PEG linkers, providing a comprehensive overview of their function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Core Mechanism: A Tale of Two Moieties
The functionality of a Biotin-PEG linker hinges on its two key components:
-
Biotin (B1667282): A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This binding is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it essentially irreversible under many conditions.[1]
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain. The PEG component of the linker serves multiple crucial roles:
-
Spacer Arm: It provides a flexible spacer between the biotin molecule and the conjugated payload (e.g., a drug, a protein, or a nanoparticle), minimizing steric hindrance and allowing for efficient binding of biotin to avidin or streptavidin.[2]
-
Enhanced Solubility: PEGylation, the process of attaching PEG chains, significantly increases the hydrophilicity and solubility of often hydrophobic drugs or biomolecules in aqueous environments.[3][4]
-
Improved Pharmacokinetics: In drug delivery, the PEG linker creates a hydrophilic shield around the therapeutic agent. This "stealth" effect reduces recognition by the immune system and proteolytic enzymes, leading to a longer circulation half-life and reduced immunogenicity.[3][5][6]
-
Reduced Non-specific Binding: The hydrated PEG chains form a protective layer that minimizes non-specific interactions with other proteins and surfaces, which is critical for assay sensitivity and in vivo targeting.[3]
-
Quantitative Insights: The Biotin-Avidin/Streptavidin Interaction
The defining feature of the biotin-PEG linker's mechanism is the strength and specificity of the biotin-avidin/streptavidin interaction. This interaction is characterized by rapid association and extremely slow dissociation rates.
| Parameter | Avidin | Streptavidin | Reference(s) |
| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M | [7] |
| Association Rate (kon) | ~107 M-1s-1 | ~107 M-1s-1 | [7] |
| Dissociation Rate (koff) | ~10-6 s-1 | ~10-5 s-1 | [7] |
Mechanism in Action: Key Applications and Experimental Workflows
The unique properties of Biotin-PEG linkers are leveraged in a multitude of applications. Below are diagrams and protocols for two of the most significant areas: targeted drug delivery and immunoassays.
Targeted Drug Delivery via Receptor-Mediated Endocytosis
In targeted drug delivery, a Biotin-PEG linker is conjugated to a therapeutic agent. This bioconjugate can then be targeted to cancer cells that overexpress biotin receptors (sodium-dependent multivitamin transporter, SMVT).[8] The binding of biotin to its receptor triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire drug conjugate.
This targeted approach increases the concentration of the therapeutic agent at the disease site, enhancing its efficacy while minimizing systemic toxicity.[8]
Immunoassays: The Sandwich ELISA Workflow
Biotin-PEG linkers are fundamental to enhancing the sensitivity and specificity of immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). In a typical sandwich ELISA, a biotinylated detection antibody is used, which is then bound by a streptavidin-enzyme conjugate for signal amplification.
The use of the biotin-streptavidin system in this context provides significant signal amplification because multiple streptavidin-enzyme conjugates can bind to a single biotinylated detection antibody, and each enzyme molecule can process multiple substrate molecules.[1][9]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is commonly used to determine the binding kinetics (kon and koff) and affinity (Kd) of the biotin-streptavidin interaction.[10]
Objective: To measure the binding kinetics of a biotinylated analyte to a streptavidin-coated sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotin-PEG-conjugated molecule (ligand)
-
Analyte of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Methodology:
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Ligand Immobilization: Inject the Biotin-PEG-conjugated molecule over the streptavidin-coated sensor surface. The high affinity of the biotin-streptavidin interaction will result in stable immobilization.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.
-
Dissociation: Flow running buffer over the surface to measure the dissociation of the analyte from the immobilized ligand.
-
Regeneration: Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]
Sandwich ELISA Protocol
Objective: To quantify an antigen in a sample using a biotin-streptavidin detection system.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the antigen
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add the samples (and standards) to the wells and incubate for 2 hours at room temperature to allow the antigen to bind to the capture antibody.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[9]
-
Washing: Repeat the washing step thoroughly to remove any unbound enzyme conjugate.
-
Substrate Addition: Add the TMB substrate to each well. A blue color will develop in proportion to the amount of bound enzyme.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The concentration of the antigen in the samples can be determined by comparison to the standard curve.
Conclusion
Biotin-PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a powerful and versatile platform for a wide range of applications. Their mechanism of action, rooted in the high-affinity biotin-avidin interaction and the beneficial properties of the PEG spacer, enables the development of highly specific and effective targeted therapies and sensitive diagnostic assays. A thorough understanding of their properties, as outlined in this guide, is essential for researchers and developers seeking to harness the full potential of these remarkable molecules.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. updates.reinste.com [updates.reinste.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. Sandwich ELISA with streptavidin-biotin detection | ENCO [enco.co.il]
An In-depth Technical Guide to Biotin-PEGylation of Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of biotin-PEGylation, a powerful bioconjugation technique used to enhance the therapeutic and diagnostic potential of proteins. This document details the core principles, experimental protocols, and applications of biotin-PEGylation, offering researchers, scientists, and drug development professionals a thorough understanding of this critical technology.
Introduction to Biotin-PEGylation
Biotin-PEGylation is a chemical modification process that covalently attaches biotin (B1667282) to a protein through a polyethylene (B3416737) glycol (PEG) linker.[][2][3] This technique leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for various biomedical applications, while the PEG linker confers significant advantages to the modified protein.[3][4]
The primary goals of biotin-PEGylation are to improve a protein's pharmacokinetic and pharmacodynamic properties.[5][6] PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the protein, which can reduce renal clearance and extend its circulation half-life.[5][7] It also shields the protein from proteolytic degradation and can reduce its immunogenicity and antigenicity.[5][7] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing the biotin moiety to efficiently bind to avidin or streptavidin.[3]
Key benefits of biotin-PEGylating proteins include:
-
Enhanced Solubility and Stability : PEG is a hydrophilic polymer that can increase the overall solubility of the conjugated protein and prevent aggregation.[][]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[5][7]
-
Prolonged Circulation Half-Life : The increased size of the PEGylated protein reduces its clearance by the kidneys, leading to a longer half-life in the bloodstream.[5][6]
-
Improved Pharmacokinetics : The sustained plasma concentration of the PEGylated protein can lead to a reduced dosing frequency.[5]
-
Targeted Delivery : The biotin moiety serves as a high-affinity tag for targeting tissues or cells that have been pre-targeted with avidin or streptavidin conjugates.[][]
Chemistry of Biotin-PEGylation
The process of biotin-PEGylation involves the use of heterobifunctional reagents that contain a biotin group at one end, a PEG spacer in the middle, and a reactive group at the other end for covalent attachment to the protein. The choice of reactive group depends on the available functional groups on the protein's surface.
Common Biotin-PEGylation Reagents
A wide array of biotin-PEGylation reagents are commercially available, offering flexibility in terms of the target functional group, PEG spacer length, and cleavability of the linker.
| Reagent Type | Target Functional Group | Resulting Bond | Key Characteristics |
| Biotin-PEG-NHS Ester | Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus | Amide | Most common method; stable bond formation at pH 7-9.[][9] |
| Biotin-PEG-Maleimide | Sulfhydryl groups (-SH) on cysteine residues | Thioether | Highly specific for free thiols; forms a stable covalent bond.[] |
| Biotin-PEG-Hydrazide | Aldehyde or ketone groups (often generated by oxidizing carbohydrate moieties) | Hydrazone | Useful for site-specific modification of glycoproteins.[] |
| Biotin-PEG-Alkyne/Azide | Click chemistry compatible groups | Triazole | Enables bio-orthogonal ligation for highly specific labeling.[2] |
The length of the PEG spacer is a critical parameter that can be adjusted to optimize the properties of the final conjugate. Longer PEG chains generally provide better shielding and longer half-lives but may also lead to a decrease in the biological activity of the protein due to steric hindrance.[][7]
Experimental Workflow and Protocols
The successful biotin-PEGylation of a protein requires careful planning and execution of the experimental protocol. The general workflow involves protein preparation, the biotinylation reaction, and purification and characterization of the conjugate.
Detailed Experimental Protocol: Biotin-PEGylation using NHS Ester Chemistry
This protocol provides a general method for biotinylating a protein using a Biotin-PEG-NHS ester reagent. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
Biotin-PEG-NHS ester reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or glycine (B1666218) solution.[9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation:
-
Biotin-PEG-NHS Ester Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a final concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG-NHS ester solution. A 20-fold molar excess of the reagent to the protein is a common starting point for a 2 mg/mL protein solution.[10] The optimal ratio should be determined empirically.
-
Add the calculated volume of the dissolved Biotin-PEG-NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
-
Quenching the Reaction:
-
(Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotin-PEGylated Protein:
-
Remove excess, unreacted biotin-PEG reagent and reaction byproducts by dialysis against PBS or by using a desalting column.[9]
-
-
Storage:
-
Store the purified biotin-PEGylated protein under conditions that are optimal for the unmodified protein.
-
Characterization of Biotin-PEGylated Proteins
Thorough characterization of the biotin-PEGylated protein is crucial to ensure the desired modification has been achieved and to understand its properties.
| Characterization Technique | Purpose | Typical Observations |
| SDS-PAGE | To visualize the increase in molecular weight due to PEGylation. | A shift to a higher apparent molecular weight compared to the unmodified protein. The band may appear more diffuse due to the heterogeneity of PEGylation.[] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[11][12] | A series of peaks corresponding to the protein with different numbers of attached PEG-biotin moieties.[12] |
| HPLC (Size-Exclusion, Reversed-Phase) | To separate and quantify the PEGylated protein from the unmodified protein and impurities.[13][14] | A shift in retention time for the PEGylated species. Can be coupled with other detectors for further characterization.[14][15] |
| HABA Assay | To quantify the amount of biotin incorporated per protein molecule. | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[9] |
Applications in Research and Drug Development
Biotin-PEGylation has found numerous applications in both basic research and the development of new therapeutics and diagnostics.
Targeted Drug Delivery
One of the most significant applications of biotin-PEGylation is in targeted drug delivery.[][] The biotin moiety can be used to target drugs or imaging agents to specific cells or tissues that have been pre-targeted with streptavidin or avidin. This strategy, known as pre-targeting, allows for a high concentration of the therapeutic or diagnostic agent at the desired site, minimizing off-target effects.
Immunoassays and Diagnostics
In immunoassays such as ELISA, biotin-PEGylated detection antibodies are widely used to enhance signal amplification.[] The biotin tag allows for the subsequent binding of streptavidin-enzyme conjugates, leading to a highly sensitive detection system. The PEG linker can improve the solubility and stability of the antibodies and reduce non-specific binding.
Protein Purification
Biotin-PEGylation can be used as an affinity tag for protein purification.[] The biotinylated protein can be selectively captured on an avidin or streptavidin-functionalized chromatography resin and then eluted under specific conditions.
Quantitative Data
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which is fundamental to the utility of biotin-PEGylation.
| Parameter | Value | Significance |
| Dissociation Constant (KD) for Biotin-Streptavidin | ~10-14 to 10-15 M | Indicates an extremely strong and stable interaction, making it ideal for targeting and detection applications.[16][17] |
| Association Rate Constant (kon) | 105 to 107 M-1s-1 | Slower than diffusion-limited, suggesting a conformational change may be involved in the binding process.[16][17] |
| Dissociation Rate Constant (koff) | ~10-4 s-1 | Extremely slow dissociation, resulting in a very long-lived complex.[18] |
| Activation Energy for Dissociation | 6-15 kcal/mol | A significant energy barrier to dissociation, contributing to the stability of the complex.[16][17] |
Conclusion
Biotin-PEGylation is a versatile and powerful strategy for modifying proteins to enhance their therapeutic and diagnostic utility. By combining the unique properties of PEG with the high-affinity biotin-streptavidin interaction, researchers can improve a protein's stability, reduce its immunogenicity, extend its circulation time, and enable targeted delivery. A thorough understanding of the underlying chemistry, careful execution of experimental protocols, and comprehensive characterization of the final conjugate are essential for the successful application of this technology.
References
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. apexbt.com [apexbt.com]
- 11. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) reagents, their chemical functionalities, and their applications in bioconjugation and drug delivery. It is designed to serve as a technical resource for researchers and professionals in the field, offering detailed protocols and structured data to facilitate experimental design and execution.
Introduction to Heterobifunctional PEGylation
Polyethylene Glycol (PEG) is a biocompatible, water-soluble polymer that, when covalently attached to a molecule (a process known as PEGylation), can enhance its therapeutic properties.[1] PEGylation can improve a molecule's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity.[2][3]
Heterobifunctional PEG linkers are a specialized class of PEGylation reagents that possess two different reactive functional groups at either end of the PEG chain.[][][6] This dual reactivity allows for the precise and controlled conjugation of two distinct molecular entities, such as a targeting ligand and a therapeutic drug, making them invaluable tools in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs).[7][8]
The general structure of a heterobifunctional PEG reagent can be represented as X-PEG-Y, where X and Y are different functional groups.[7][8] The PEG spacer itself offers flexibility and can be of varying lengths to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.[]
Common Heterobifunctional PEG Chemistries
The choice of a heterobifunctional PEG reagent is dictated by the available functional groups on the molecules to be conjugated. The most common reactive groups on biomolecules are primary amines (e.g., on lysine (B10760008) residues) and thiols (e.g., on cysteine residues).
Amine-Reactive and Thiol-Reactive PEG Linkers (e.g., NHS-PEG-Maleimide)
This is one of the most widely used combinations for protein bioconjugation.
-
N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines (-NH₂) at a pH of 7-9 to form stable amide bonds.[9][10]
-
Maleimide (B117702): Reacts specifically with sulfhydryl groups (-SH) at a pH of 6.5-7.5 to form a stable thioether bond.[9][10]
This chemistry allows for a two-step conjugation process, where the amine-containing molecule is first reacted with the NHS ester, and then the maleimide group is used to conjugate to the thiol-containing molecule.[9][10]
Amine-Reactive and Thiol-Reactive Cleavable Linkers (e.g., SPDP-PEG-NHS)
These linkers also target amine and thiol groups but introduce a cleavable disulfide bond.
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): The NHS ester end reacts with primary amines. The pyridyldithio group reacts with sulfhydryls, forming a disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[11][12][13] The resulting disulfide linkage can be cleaved by reducing agents like dithiothreitol (B142953) (DTT).[11][12]
Bioorthogonal "Click Chemistry" PEG Linkers (e.g., Azide-PEG-Alkyne)
Click chemistry provides a highly specific and efficient method for bioconjugation that is bioorthogonal, meaning it does not interfere with native biological processes.[14][15]
-
Azide (B81097) (-N₃) and Alkyne (-C≡CH): These groups react with each other in the presence of a copper(I) catalyst to form a stable triazole linkage.[14][15] This reaction is highly specific and can be performed in aqueous conditions.[15] Copper-free click chemistry variants, such as those using strained cyclooctynes (e.g., DBCO), are also available for applications where copper toxicity is a concern.[16]
Quantitative Data of Common Heterobifunctional PEG Reagents
The following table summarizes the properties of some commonly used heterobifunctional PEG reagents. The number of PEG units is denoted by 'n'.
| Reagent Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm (Å) |
| NHS-PEGn-Maleimide | NHS Ester | Maleimide | Varies with n | 2 - 24 | ~17.6 - 95.2 |
| SM(PEG)2 | NHS Ester | Maleimide | 391.35 | 2 | 17.6 |
| SM(PEG)4 | NHS Ester | Maleimide | 479.46 | 4 | 24.9 |
| SM(PEG)8 | NHS Ester | Maleimide | 655.67 | 8 | 40.0 |
| SM(PEG)12 | NHS Ester | Maleimide | 831.88 | 12 | 54.5 |
| SM(PEG)24 | NHS Ester | Maleimide | 1284.3 | 24 | 95.2 |
| SPDP-PEGn-NHS | NHS Ester | Pyridyldithiol | Varies with n | 1 - 12 | Varies |
| SPDP-PEG4-NHS | NHS Ester | Pyridyldithiol | 557.64 | 4 | ~24.9 |
| Azide-PEGn-NHS | NHS Ester | Azide | Varies with n | 2 - 12 | Varies |
| Azide-PEG4-NHS | NHS Ester | Azide | 388.37 | 4 | ~24.9 |
| Alkyne-PEGn-NHS | NHS Ester | Alkyne | Varies with n | 2 - 12 | Varies |
| Alkyne-PEG4-NHS | NHS Ester | Alkyne | 387.38 | 4 | ~24.9 |
| COOH-PEGn-Maleimide | Carboxylic Acid | Maleimide | Varies with n | 2 - 24 | Varies |
| NH2-PEGn-Maleimide | Amine | Maleimide | Varies with n | 2 - 24 | Varies |
| Azide-PEGn-Alkyne | Azide | Alkyne | Varies with n | 2 - 24 | Varies |
Note: The spacer arm length is an approximation and can vary slightly between manufacturers.
Experimental Protocols
The following are detailed methodologies for key heterobifunctional PEGylation experiments.
Protocol 1: Two-Step Protein-Protein Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein containing free amines (Protein A) to a protein containing free thiols (Protein B).
Materials:
-
Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Protein B with at least one free sulfhydryl group
-
NHS-PEGn-Maleimide reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2
Procedure:
Step 1: Reaction of NHS-PEG-Maleimide with Protein A
-
Equilibrate the NHS-PEGn-Maleimide vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMF or DMSO.
-
Dissolve Protein A in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Maleimide to the Protein A solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, non-reacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of Maleimide-activated Protein A to Thiol-containing Protein B
-
Immediately add the purified maleimide-activated Protein A to Protein B. The molar ratio of Protein A to Protein B should be optimized for the specific application, but a 1:1 ratio is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a low molecular weight thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the conjugate from unreacted proteins.
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugate compared to the individual proteins.
-
SEC-HPLC: To assess the purity of the conjugate and quantify the amount of unreacted starting materials.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.
Protocol 2: Protein Conjugation using SPDP-PEG-NHS
This protocol outlines the conjugation of an amine-containing protein (Protein A) to a thiol-containing protein (Protein B) using a cleavable disulfide linker.
Materials:
-
Protein A and Protein B
-
SPDP-PEGn-NHS reagent
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.2-8.0, 1 mM EDTA
-
Desalting columns
-
Dithiothreitol (DTT) for cleaving the disulfide bond (optional)
Procedure:
-
Prepare a 25 mM stock solution of SPDP-PEGn-NHS in DMF or DMSO.[12]
-
Dissolve Protein A (amine-containing) in the reaction buffer at a concentration of 1-5 mg/mL.[12]
-
Add the SPDP-PEGn-NHS stock solution to the Protein A solution (a common starting point is a 20-fold molar excess).[12]
-
Incubate for 30-60 minutes at room temperature.[12]
-
Remove excess reagent using a desalting column equilibrated with the reaction buffer.[12]
-
Dissolve Protein B (thiol-containing) in the reaction buffer.
-
Add the purified, activated Protein A to the Protein B solution.[12]
-
Incubate for 8-16 hours at room temperature.[12]
-
Purify the conjugate using SEC or IEX.
-
Optional Cleavage: To confirm the disulfide linkage, the conjugate can be treated with 25 mM DTT at pH 4.5 to cleave the bond.
Characterization:
-
Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm during the reaction of the activated protein with a thiol.
-
SDS-PAGE with and without a reducing agent to confirm the disulfide linkage.
-
SEC-HPLC and Mass Spectrometry as described in Protocol 4.1.
Protocol 3: Copper-Catalyzed Azide-Alkyne "Click Chemistry" Conjugation
This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)
-
Reaction Buffer: PBS or other suitable aqueous buffer
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 300 mM Sodium Ascorbate in water (prepare fresh), and 100 mM THPTA in water.[14]
-
Dissolve the azide and alkyne-containing molecules in the reaction buffer.
-
In a microcentrifuge tube, combine the azide and alkyne molecules. A slight molar excess (e.g., 1.2-fold) of one reactant can be used to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture.[14]
-
Add the CuSO₄ solution.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14][15]
-
Purify the conjugate using an appropriate method based on the properties of the molecules (e.g., dialysis, SEC, or precipitation).
Characterization:
-
Techniques will vary depending on the nature of the conjugated molecules but can include HPLC, Mass Spectrometry, and spectroscopy (e.g., NMR, UV-Vis).
Visualizations
The following diagrams illustrate key concepts and workflows related to heterobifunctional PEGylation.
Caption: A workflow for selecting a suitable heterobifunctional PEG reagent.
Caption: A general experimental workflow for a two-step protein PEGylation.
Caption: A signaling pathway for targeted drug delivery using a PEGylated conjugate.
References
- 1. Heterobifunctional Discrete PEGs from JenKem Technology [jenkemusa.com]
- 2. What are Heterobifunctional PEGylation Reagents? - Gelest [technical.gelest.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 7. heterobifunctional pegs [jenkemusa.com]
- 8. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. confluore.com.cn [confluore.com.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
The Unrivaled Affinity of Biotin for Avidin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bond between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675) is one of the strongest non-covalent interactions known in nature, a characteristic that has made it an indispensable tool in a vast array of life science applications. This technical guide delves into the core principles of this remarkable interaction, providing quantitative data, detailed experimental methodologies, and visual workflows to empower researchers in their scientific endeavors.
Quantitative Analysis of Biotin-Avidin Binding Affinity
The interaction between biotin and avidin, and its bacterial analogue streptavidin, is characterized by an extraordinarily low dissociation constant (Kd), signifying a very strong and stable complex. The key quantitative parameters of this interaction are summarized below.
| Parameter | Avidin | Streptavidin | NeutrAvidin | Notes |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M[1][2] | ~10⁻¹⁴ - 10⁻¹⁵ M[1][3][4] | High affinity, similar to avidin | The lower the Kd, the higher the affinity. |
| Association Rate Constant (ka or kon) | ~7 x 10⁷ M⁻¹s⁻¹ | ~1 x 10⁵ - 4.5 x 10⁷ M⁻¹s⁻¹ | Not explicitly detailed, but fast | Represents the rate at which the complex forms. |
| Dissociation Rate Constant (kd or koff) | Extremely slow | ~3.10 x 10⁻⁵ s⁻¹ | Not explicitly detailed, but very slow | Represents the rate at which the complex breaks apart. |
| Molecular Weight (Tetramer) | ~67-68 kDa | ~53 kDa (core) / ~60 kDa (recombinant) | ~60 kDa | Avidin is glycosylated, contributing to its larger size. |
| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 | The high pI of avidin can lead to non-specific binding. |
| Glycosylation | Yes | No | No (Deglycosylated Avidin) | Glycosylation in avidin can cause non-specific binding to lectins. |
The Structural and Thermodynamic Basis of High Affinity
The remarkable strength of the biotin-avidin interaction is a result of a combination of factors:
-
Shape Complementarity: The binding pocket of avidin is a deep, hydrophobic beta-barrel structure that perfectly accommodates the biotin molecule.
-
Hydrogen Bonds: Multiple hydrogen bonds are formed between the ureido ring of biotin and amino acid residues within the avidin binding pocket.
-
Hydrophobic and van der Waals Interactions: The aliphatic side chain of biotin engages in extensive hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
-
Loop Structure: A flexible loop (L3/4) closes over the bound biotin, effectively "locking" it in place and contributing to the extremely slow dissociation rate.
Thermodynamic studies have revealed that the binding is both enthalpically and entropically favorable under physiological conditions. Isothermal titration calorimetry (ITC) data shows a significant negative enthalpy change (ΔH) upon binding, indicating the formation of favorable interactions.
| Thermodynamic Parameter | Value (Avidin-Biotin) | Value (Streptavidin-Biotin) |
| Enthalpy Change (ΔH) | ~ -20 to -23 kcal/mol[5][6][7] | ~ -23 kcal/mol[6][7] |
| Entropy Change (ΔS) | Near zero or slightly negative[5][6][7][8] | Favorable (positive) |
| Gibbs Free Energy Change (ΔG) | ~ -20 kcal/mol | ~ -18 to -20 kcal/mol |
Key Experimental Protocols for Studying Biotin-Avidin Interactions
Accurate characterization of the biotin-avidin interaction is crucial for its effective application. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow:
Methodology:
-
Sensor Chip Preparation:
-
A carboxylated sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Streptavidin is injected over the activated surface and covalently immobilized via amine coupling.
-
Remaining active esters on the surface are deactivated using an injection of ethanolamine.
-
-
Ligand Capture:
-
The system is equilibrated with a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
The biotinylated molecule of interest (ligand) is injected at a low flow rate to allow for its capture by the immobilized streptavidin.
-
-
Analyte Binding:
-
A series of analyte concentrations are injected over the ligand-captured surface. The association phase is monitored in real-time.
-
-
Dissociation:
-
Running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration (if necessary):
-
For interactions other than biotin-streptavidin, a regeneration solution (e.g., low pH glycine) may be used to remove the bound analyte. The strong biotin-streptavidin bond is generally not regenerable without denaturing the streptavidin.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Prepare solutions of avidin (or streptavidin) and biotin in the same, well-defined buffer (e.g., PBS, pH 7.4). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal.
-
Typically, the avidin concentration in the sample cell is in the micromolar range (e.g., 10-50 µM), and the biotin concentration in the syringe is 10-20 times higher.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Titration:
-
Load the avidin solution into the sample cell and the biotin solution into the injection syringe of the ITC instrument.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, precisely controlled injections of the biotin solution into the avidin solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of biotin to avidin.
-
This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).
-
HABA Assay for Biotin Quantification
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method for estimating the amount of biotin in a sample.
Experimental Workflow:
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. anaspec.com [anaspec.com]
- 5. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 7. scispace.com [scispace.com]
- 8. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]
Methodological & Application
Application Notes and Protocols for (+)-B.iotin-PEG10-OH in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (+)-Biotin-PEG10-OH in protein labeling. The information is intended for researchers in academia and industry, including those involved in proteomics, drug discovery, and diagnostics.
Introduction
This compound is a versatile biotinylation reagent featuring a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. This reagent is designed for the covalent attachment of biotin (B1667282) to proteins and other biomolecules. The biotin moiety allows for high-affinity binding to streptavidin and avidin (B1170675), enabling a wide range of applications such as protein purification, immobilization, and detection. The 10-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, minimizes steric hindrance for subsequent binding to streptavidin, and can reduce aggregation of the labeled protein.[]
The terminal hydroxyl group (-OH) of this compound is not directly reactive with functional groups on proteins. Therefore, it requires a chemical activation step to convert it into a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form then readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the target protein to form stable amide bonds.
Key Applications
-
Protein Purification: Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated affinity resins.[]
-
Immunoassays: Labeled proteins can be used in various immunoassay formats, such as ELISA and Western blotting, where detection is achieved using streptavidin-enzyme conjugates.
-
Cell Surface Labeling: The hydrophilicity of the PEG linker makes this reagent suitable for labeling cell surface proteins.
-
Drug Targeting and Delivery: Biotin can serve as a targeting moiety to deliver drugs or imaging agents to cells expressing avidin or streptavidin fusion proteins.
-
Protein-Protein Interaction Studies: Biotin-tagged proteins can be used as bait to pull down interacting partners from cell lysates.
Experimental Protocols
This section provides a two-stage protocol for protein labeling using this compound, which includes the activation of the hydroxyl group and the subsequent protein conjugation reaction.
Stage 1: Activation of this compound to Biotin-PEG10-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate mobile phase for monitoring the reaction.
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) to the solution.
-
Add 2.0 equivalents of triethylamine or pyridine to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes or by column chromatography to yield the pure Biotin-PEG10-NHS ester.
-
The final product should be stored under desiccated conditions at -20°C.
Stage 2: Protein Labeling with Biotin-PEG10-NHS Ester
This protocol details the conjugation of the activated Biotin-PEG10-NHS ester to a target protein.
Materials:
-
Biotin-PEG10-NHS ester (prepared in Stage 1)
-
Target protein
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Biotinylation Reagent:
-
Immediately before use, dissolve the Biotin-PEG10-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG10-NHS ester solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[2]
-
Quantification of Biotin Incorporation
The degree of biotinylation (the number of biotin molecules per protein molecule) can be determined using various methods. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common and straightforward method.[2]
HABA Assay Protocol
Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.[2]
Materials:
-
HABA/Avidin premixed reagent or individual HABA and Avidin solutions
-
Biotinylated protein sample
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.
-
Incubate for a short period to allow for the displacement of HABA by biotin.
-
Measure the final absorbance at 500 nm.
-
Calculate the change in absorbance and determine the concentration of biotin in the sample using the standard curve.
-
The degree of labeling is calculated by dividing the molar concentration of biotin by the molar concentration of the protein.
Data Presentation
The following table can be used to summarize the quantitative data from protein biotinylation experiments.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Protein Information | |||
| Protein Name/ID | |||
| Protein Concentration (mg/mL) | |||
| Reaction Conditions | |||
| Molar Ratio (Biotin:Protein) | |||
| Reaction Buffer and pH | |||
| Incubation Time (min) | |||
| Incubation Temperature (°C) | |||
| Quantification Results | |||
| Method of Quantification | HABA Assay | HABA Assay | HABA Assay |
| Degree of Labeling (Biotin/Protein) |
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for protein biotinylation.
Caption: Chemical reaction of protein amine labeling.
Caption: HABA assay for biotin quantification.
References
Application Notes and Protocols for Surface Modification using Biotin-PEG-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG-OH is a heterobifunctional linker widely used for the surface modification of various materials. This reagent incorporates a biotin (B1667282) moiety for specific binding to avidin (B1170675) or streptavidin and a hydroxyl (-OH) group, which can be used for further functionalization or is often the terminus of a polyethylene (B3416737) glycol (PEG) chain that provides a hydrophilic, protein-repellent spacer arm. The PEG component is crucial for minimizing non-specific binding of proteins and other biomolecules to the surface, thereby enhancing the signal-to-noise ratio in assays.[1][2][3] The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent bonds, making it an ideal tool for the stable and oriented immobilization of biomolecules on surfaces for a variety of applications, including biosensors, immunoassays, cell adhesion studies, and drug delivery systems.[3][4]
Principle of Biotin-PEG-OH Surface Modification
The fundamental principle involves the attachment of the Biotin-PEG-OH molecule to a substrate, creating a surface that presents biotin at the terminus of a flexible, hydrophilic PEG spacer. This surface can then specifically capture streptavidin or avidin. Since streptavidin has four biotin-binding sites, it can act as a bridge to link the surface to other biotinylated molecules, such as antibodies, proteins, or nucleic acids.[1][5] The length of the PEG chain can be varied to control the distance of the biotin from the surface, which can influence binding kinetics and accessibility.[6]
Applications
The versatility of Biotin-PEG-OH has led to its use in a wide range of applications:
-
Biosensor Development: Functionalizing biosensor surfaces (e.g., gold, silica (B1680970), or polymers) to create a stable and specific capture layer for analytes.[3][7] The PEG linker's ability to resist non-specific protein adsorption is particularly valuable in complex biological samples.[1]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) for targeted drug delivery, diagnostic imaging, and cell tracking.[3][8]
-
Cell Adhesion and Culture: Creating surfaces that can be patterned with cell-adhesive ligands to study cell behavior, for tissue engineering, and to improve the efficiency of cell culture.[9]
-
Immunoassays: Immobilizing antibodies or antigens for ELISA, Western blotting, and other immunoassay formats.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to Biotin-PEG-OH surface modification and subsequent biomolecular interactions.
Table 1: Biotin-Streptavidin/Avidin Binding Kinetics and Affinity
| Parameter | Value | Conditions | Source |
| Equilibrium Dissociation Constant (KD) - Biotin-Avidin | ~10⁻¹⁵ M | In solution | [6] |
| Equilibrium Dissociation Constant (KD) - PEGylated Biotin-Avidin | ~10⁻⁸ M | PEG MW 588, 3400, 5000 g/mol | [6] |
| Equilibrium Dissociation Constant (KD) - Biotinylated Oligonucleotide-Immobilized Avidin | 7 ± 3 × 10⁻¹² M | Microparticle-immobilized avidin | [10] |
| Dissociation Constant (KD) - Biotin-Streptavidin | ~1 × 10⁻¹⁴ M | In solution | [11] |
| Calculated Affinity Equilibrium Constant (KD) - Biotin-Streptavidin on Si-NW | 56 fM | Surface-bound measurement | [11] |
| Association Rate Constant (k_on) - Biotin-Streptavidin on Si-NW | 5.54 ± 0.12 × 10⁵ M⁻¹s⁻¹ | Silicon nanowire FET biosensor | [11] |
| Dissociation Rate Constant (k_off) - Biotin-Streptavidin on Si-NW | 3.10 ± 0.07 × 10⁻⁵ s⁻¹ | Silicon nanowire FET biosensor | [11] |
Table 2: Surface Modification and Protein Binding Data
| Surface | Immobilized Molecule | Subsequent Binding | Surface Density/Concentration | Source |
| Gold | Thiol-PEG-Biotin | Streptavidin | 0.4 - 0.8 molecules/nm² (PEG) | [7] |
| SiO₂ | PLL-g-PEG-Biotin | Streptavidin | ~1.7 ng/mm² (Streptavidin) | [12] |
| TiO₂ | DOPA-PEG₃₄₀₀-Biotin | Streptavidin | ~40-fold greater binding than control | [4] |
| Gold Nanoparticles | Thiol-PEG-Biotin | Streptavidin | 4 µM linker solution for 5 nM AuNPs | [8] |
Experimental Protocols
Here we provide detailed protocols for the surface modification of common substrates using Biotin-PEG linkers.
Protocol 1: Modification of Gold Surfaces using Thiol-PEG-Biotin
This protocol is suitable for functionalizing gold-coated sensor chips, nanoparticles, or other gold substrates. The thiol group forms a self-assembled monolayer (SAM) on the gold surface.
Materials:
-
Gold substrate (e.g., gold-coated glass slide, QCM-D sensor)
-
Thiol-PEG-Biotin (e.g., MW 2 kDa)
-
PEG-OH (optional, for mixed monolayers to control biotin density)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin solution (e.g., 10 µg/mL in PBS)
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by immersing it in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by extensive rinsing with DI water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Prepare PEG Solution: Prepare a 1 mM solution of Thiol-PEG-Biotin in absolute ethanol. If a mixed monolayer is desired to control the surface density of biotin, a mixture of Thiol-PEG-Biotin and Thiol-PEG-OH can be used at the desired molar ratio (e.g., 1:10 Biotin:OH).[7]
-
Incubation: Immerse the cleaned gold substrate in the PEG solution and incubate overnight at room temperature in a dark, humid chamber to allow for the formation of a self-assembled monolayer.[12]
-
Rinsing: After incubation, remove the substrate from the PEG solution and rinse thoroughly with ethanol to remove non-covalently bound molecules, followed by a rinse with DI water.
-
Drying: Dry the functionalized surface under a gentle stream of nitrogen.
-
Streptavidin Binding (Optional): To confirm successful biotinylation, the surface can be exposed to a streptavidin solution (e.g., 10 µg/mL in PBS) for 30-60 minutes at room temperature.
-
Final Rinse: Rinse the surface with PBS to remove unbound streptavidin. The surface is now ready for the immobilization of biotinylated target molecules.
Protocol 2: Modification of Silica or Glass Surfaces using Silane (B1218182) Chemistry
This protocol is suitable for glass coverslips, silicon wafers, and other oxide surfaces. It involves a two-step process of silanization to introduce amine groups, followed by coupling of an NHS-activated Biotin-PEG derivative.
Materials:
-
Glass or silica substrate
-
3-Aminopropyltriethoxysilane (APTES) or similar aminosilane
-
Toluene (B28343) or ethanol (anhydrous)
-
NHS-PEG-Biotin
-
Amine-reactive buffer (e.g., PBS, pH 7.4)
-
Deionized (DI) water
-
Streptavidin solution (e.g., 10 µg/mL in PBS)
Procedure:
-
Substrate Cleaning: Clean the glass/silica surface by sonicating in acetone, followed by isopropanol, and then DI water (15 minutes each). Activate the surface by treating with an oxygen plasma or immersing in a piranha solution. Rinse extensively with DI water and dry.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol. Immerse the cleaned substrates in the APTES solution for 1-2 hours at room temperature. This process should be carried out in a moisture-free environment to prevent self-polymerization of the silane.
-
Rinsing and Curing: After silanization, rinse the substrates with toluene/ethanol to remove excess APTES, followed by a rinse with DI water. Cure the silane layer by baking at 110°C for 30-60 minutes. This creates a surface covered with primary amine groups.
-
PEGylation: Dissolve NHS-PEG-Biotin in PBS to a final concentration of 1-2 mg/mL.[7] A mixture of NHS-PEG-Biotin and a non-biotinylated NHS-PEG can be used to control the biotin surface density.[2]
-
Coupling Reaction: Immerse the amine-functionalized substrate in the NHS-PEG-Biotin solution. A common method is to place a drop of the solution on the surface and sandwich it with another coverslip.[13] Incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.[13]
-
Rinsing: After incubation, carefully separate the substrates and rinse thoroughly with DI water to remove unreacted PEG molecules and by-products.[13]
-
Drying: Dry the surface under a gentle stream of nitrogen.
-
Streptavidin Binding and Final Rinse: Confirm functionalization by incubating with a streptavidin solution and then rinsing with PBS, as described in Protocol 1.
Visualizations
The following diagrams illustrate the key workflows and pathways involved in surface modification with Biotin-PEG-OH.
Caption: General workflow for surface modification using Biotin-PEG linkers.
Caption: Logical relationship of the molecular layers in the modification process.
References
- 1. PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. Surface Presentation of Bioactive Ligands in a Non-Adhesive Background using DOPA-Tethered Biotinylated Poly(Ethylene Glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Cell-Adhesive Anisotropic Multifunctional Particles by Stop Flow Lithography and Streptavidin–Biotin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG10-OH in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG10-OH in the development of various biosensor platforms. The unique properties of this linker, combining the high-affinity biotin-streptavidin interaction with a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, make it an invaluable tool for the stable and specific immobilization of bioreceptors while minimizing non-specific binding.
Introduction to Biotin-PEG10-OH
Biotin-PEG10-OH is a heterobifunctional linker designed for the surface modification of biosensors. It consists of three key components:
-
Biotin (B1667282): A vitamin that forms one of the strongest known non-covalent bonds with the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M). This interaction is highly specific and robust, making it ideal for the stable immobilization of biotinylated molecules onto streptavidin-coated surfaces.
-
Polyethylene Glycol (PEG) Spacer (10 units): The 10-unit PEG chain acts as a flexible, hydrophilic spacer arm. This spacer extends the biotin moiety away from the sensor surface, improving its accessibility to streptavidin. Furthermore, the PEG layer effectively reduces the non-specific adsorption of proteins and other interfering molecules from the sample matrix, thereby enhancing the signal-to-noise ratio of the biosensor.
-
Hydroxyl Group (-OH): The terminal hydroxyl group provides a reactive site for the covalent attachment of the linker to a variety of sensor surfaces (e.g., silica (B1680970), glass, gold) that have been appropriately functionalized.
The strategic combination of these components allows for the creation of highly specific, sensitive, and stable biosensing interfaces.
Applications in Biosensor Platforms
Biotin-PEG10-OH is a versatile tool applicable to a wide range of biosensor technologies, including:
-
Optical Biosensors:
-
Surface Plasmon Resonance (SPR): In SPR, the binding of an analyte to a ligand immobilized on a gold surface is detected as a change in the refractive index. Biotin-PEG10-OH is used to create a well-defined and bio-inert surface for the immobilization of biotinylated ligands via a streptavidin layer.
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures the interference pattern of white light reflected from the sensor tip. The use of Biotin-PEG10-OH on streptavidin-coated biosensor tips allows for the stable immobilization of biotinylated molecules for kinetic analysis.
-
Fluorescence-Based Biosensors: By immobilizing a biotinylated fluorescent probe or a capture molecule for a fluorescently labeled target, Biotin-PEG10-OH facilitates the development of sensitive fluorescence-based assays.
-
-
Electrochemical Biosensors:
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the change in impedance at the electrode-electrolyte interface upon analyte binding. A Biotin-PEG10-OH modified surface can be used to immobilize a bioreceptor, and the binding of the target analyte will alter the impedance characteristics of the electrode.
-
Field-Effect Transistor (FET) Biosensors: In FET-based sensors, the binding of a charged analyte to the gate region modulates the transistor's current. Biotin-PEG10-OH can be used to functionalize the gate surface for the specific capture of target molecules.
-
-
Mass-Sensitive Biosensors:
-
Quartz Crystal Microbalance (QCM): QCM measures changes in mass on the surface of a quartz crystal resonator. Biotin-PEG10-OH enables the creation of a stable and specific interface for capturing target molecules, leading to a measurable change in the resonance frequency.
-
Quantitative Data Presentation
The performance of biosensors utilizing Biotin-PEG linkers for immobilization is summarized in the tables below. These tables provide a comparative overview of key performance metrics across different platforms.
| Biosensor Platform | Analyte | Bioreceptor | Limit of Detection (LOD) | Dynamic Range | Reference |
| Optical Biosensors | |||||
| Surface Plasmon Resonance (SPR) | Streptavidin | Biotinylated PEG | 1.1 nM | 1.9 - 190 nM | [1] |
| Optical Cavity-Based Biosensor | Streptavidin | Biotinylated Surface | 27 ng/mL (450 pM) | 78 ng/mL - 2.5 µg/mL | [2] |
| Reflectometric Interference Spectroscopy (RIfS) | Rabbit IgG | Biotinylated Concanavalin A | 5 µg/mL | 0.005 - 0.4 mg/mL | [3] |
| Electrochemical Biosensors | |||||
| Graphene Field-Effect Transistor (GFET) | Biotin | Avidin | 90 fg/mL (0.37 pM) | 90 fg/mL - 3.96 ng/mL | [4][5] |
| Electrochemical DNA Biosensor | Streptavidin | Biotinylated DNA | 18.8 pM | 0.5 nM - 5 µM | [6] |
| Electrochemical Immunosensor | Human IgG | Biotinylated Antibody | 0.33 pg/L | 1 pg/L - 10 ng/L | [7] |
| Other Biosensors | |||||
| Microarray | microRNAs | Biotin-PEG-AuNP Probes | 50 fM | 50 fM - 5 pM | [8][9] |
| Microarray | Prostate-Specific Antigen (PSA) | Biotin-PEG-AuNP Probes | 1 pg/µL | Not Specified | [9] |
| Biosensor Platform | Ligand-Analyte Pair | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |
| Silicon Nanowire FET | Biotin - Streptavidin | 5.50 ± 0.08 x 10⁸ | 8.80 ± 0.06 x 10⁻⁵ | ~1.6 x 10⁻¹⁴ (calculated) | [10] |
| Graphene Field-Effect Transistor (GFET) | Biotin - Avidin | Not Specified | Not Specified | 1.6 x 10⁻¹¹ | [5] |
| Surface Plasmon Resonance (SPR) | Biotin - Streptavidin | Not Specified | Not Specified | 2.45 x 10⁻⁷ | [1] |
Experimental Protocols & Methodologies
This section provides detailed protocols for the use of Biotin-PEG10-OH in the development of various biosensors.
Surface Functionalization of a Gold Surface for SPR Biosensors
This protocol describes the preparation of a mixed self-assembled monolayer (SAM) of a thiolated PEG and a biotinylated thiolated PEG on a gold surface, followed by the immobilization of streptavidin.
Materials:
-
Gold-coated SPR sensor chip
-
Thiol-PEG-OH (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH)
-
Biotin-PEG10-Thiol (HS-(CH₂)₁₁-(OCH₂CH₂)₁₀-Biotin)
-
Ethanol (B145695) (absolute)
-
Streptavidin solution (e.g., 1 mg/mL in PBS buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Cleaning the Gold Surface:
-
Clean the gold sensor chip by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the chip thoroughly with DI water and then with ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of the thiol mixture in absolute ethanol. The molar ratio of Thiol-PEG-OH to Biotin-PEG10-Thiol can be varied to control the density of biotin on the surface. A common ratio is 9:1 or 99:1 to minimize steric hindrance.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Immerse the cleaned gold chip in the thiol solution and incubate for at least 18 hours at room temperature in a dark, vibration-free environment.
-
After incubation, remove the chip from the thiol solution and rinse it thoroughly with ethanol to remove non-specifically bound thiols.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Immobilization of Streptavidin:
-
Inject the streptavidin solution over the functionalized sensor surface at a low flow rate (e.g., 10 µL/min) until a stable signal is achieved, indicating saturation of the biotin binding sites.
-
Wash the surface with PBS buffer to remove any non-specifically bound streptavidin.
-
-
Immobilization of Biotinylated Ligand:
-
The surface is now ready for the immobilization of your biotinylated bioreceptor of interest (e.g., antibody, aptamer, protein). Inject the biotinylated ligand over the streptavidin-coated surface.
-
Functionalization of a Silica Surface (e.g., for Optical or FET Biosensors)
This protocol outlines the silanization of a silica surface and subsequent attachment of Biotin-PEG10-OH.
Materials:
-
Silica-based sensor substrate (e.g., glass slide, silicon wafer with a native oxide layer)
-
Piranha solution or oxygen plasma cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Biotin-PEG10-NHS ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Protocol:
-
Surface Hydroxylation:
-
Clean the silica substrate by immersing it in piranha solution for 15 minutes or by treating it with oxygen plasma for 5 minutes. This step generates hydroxyl (-OH) groups on the surface.
-
Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated substrate in the APTES solution for 1 hour at room temperature. This reaction couples the silane (B1218182) to the hydroxyl groups, presenting amine (-NH₂) groups on the surface.
-
Rinse the substrate with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrate in an oven at 110°C for 30 minutes.
-
-
Biotinylation:
-
Dissolve the Biotin-PEG10-NHS ester in a small amount of DMSO and then dilute to a final concentration of 1 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Immerse the amine-functionalized substrate in the Biotin-PEG10-NHS ester solution for 2 hours at room temperature. The NHS ester reacts with the primary amines on the surface to form a stable amide bond.
-
Rinse the substrate with PBS and DI water.
-
Dry the substrate under a stream of nitrogen.
-
-
Streptavidin and Ligand Immobilization:
-
The biotinylated surface can now be used for the immobilization of streptavidin and a subsequent biotinylated bioreceptor, as described in steps 4 and 5 of the gold surface functionalization protocol.
-
Diagrams and Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for biosensor development using Biotin-PEG10-OH.
Caption: Signaling pathway for an optical biosensor (e.g., SPR).
Caption: Signaling pathway for an electrochemical biosensor (e.g., EIS).
References
- 1. Chemical design of high performance SPR biosensor based on a dielectric nanoparticle assembly supported onto a gold thin film - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00069E [pubs.rsc.org]
- 2. Improvement of the optical cavity-based biosensor’s limit of detection using optimal 3-aminopropyltriethoxysilane process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioforcenano.com [bioforcenano.com]
- 4. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DNA Electrochemical Sensor via Terminal Protection of Small-Molecule-Linked DNA for Highly Sensitive Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal Biotin-PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Primary Amines with Biotin-PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of Biotin-PEG derivatives to proteins and other biomolecules containing primary amines. This method is widely used for non-radioactive labeling, enabling subsequent detection, purification, and analysis of the target molecule.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or peptide.[1] The exceptionally high affinity between biotin (Vitamin H) and streptavidin or avidin (B1170675) forms the basis for numerous applications in biotechnology and drug development.[1][] The incorporation of a Polyethylene Glycol (PEG) spacer between the biotin molecule and the reactive group offers several advantages, including increased water solubility, reduced steric hindrance, and enhanced biocompatibility of the labeled molecule.[][4]
This protocol focuses on the use of N-hydroxysuccinimide (NHS) ester-activated Biotin-PEG derivatives, which specifically react with primary amines (-NH2) present on the N-terminus of proteins and the side chain of lysine (B10760008) residues to form stable amide bonds.[5][6]
Principle of the Reaction
The NHS ester of the Biotin-PEG derivative reacts with a primary amine on the target molecule in a nucleophilic substitution reaction. This reaction occurs under mild, slightly alkaline conditions (pH 7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.[5][6]
Experimental Workflow Overview
The overall process for biotinylating a protein and assessing the degree of labeling is outlined below.
Caption: Experimental workflow for protein biotinylation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the biotinylation reaction and the subsequent HABA assay for quantification.
Table 1: Biotinylation Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Excess of Biotin-PEG-NHS to Protein | 20-fold | Can be adjusted to achieve desired labeling efficiency.[5] |
| Protein Concentration | 1-10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotin reagent.[5] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffers such as HEPES or borate (B1201080) are also suitable. Avoid Tris or glycine (B1666218) buffers.[5][7] |
| Reaction Temperature | Room Temperature or 4°C | Incubation on ice can also be performed.[5][8] |
| Reaction Time | 30-60 minutes at Room Temperature | 2 hours on ice.[5][8] |
| Quenching Reagent | 1 M Tris-HCl, pH 7.5 | Added to a final concentration of 20-50 mM. |
Table 2: HABA Assay Parameters
| Parameter | Value |
| Wavelength for Absorbance Measurement | 500 nm[9] |
| Molar Extinction Coefficient of HABA-Avidin Complex | 34,000 M⁻¹cm⁻¹[9] |
| Pathlength (standard cuvette) | 1 cm |
Detailed Experimental Protocols
Protocol 1: Biotinylation of a Primary Amine-Containing Protein
This protocol describes the labeling of a generic IgG antibody. The amounts can be scaled as needed.
Materials:
-
Protein (e.g., IgG)
-
Biotin-PEG-NHS derivative
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system: Dialysis cassette (e.g., Slide-A-Lyzer) or desalting column (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Biotin-PEG-NHS Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS reagent by dissolving it in anhydrous DMSO or DMF.[5] Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Therefore, do not prepare stock solutions for long-term storage.[5]
-
-
Calculation of Reagent Volume:
-
Calculate the moles of protein in the reaction.
-
Determine the desired molar excess of the biotin reagent (e.g., 20-fold).
-
Calculate the volume of the 10 mM Biotin-PEG-NHS stock solution needed to achieve this molar excess.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted Biotin-PEG-NHS and reaction byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.[10]
-
-
Storage:
-
Store the purified biotinylated protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.[9] The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.[11]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (can be prepared or obtained as part of a kit)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Preparation of HABA/Avidin Solution:
-
If preparing from individual components, a typical recipe involves dissolving HABA and avidin in PBS.[9] For convenience, commercial kits with pre-made solutions are available.
-
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the absorbance at 500 nm again (this is A₅₀₀ HABA/Avidin/Biotin Sample).[9]
-
-
Calculation of Biotin Concentration:
-
The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in the sample.
-
The concentration of biotin can be calculated using the Beer-Lambert law:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
Molar concentration of biotin (mol/L) = ΔA₅₀₀ / (ε × b)
-
Where ε is the molar extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹) and b is the path length in cm.[9]
-
-
-
-
Calculation of Degree of Biotinylation (Moles of Biotin per Mole of Protein):
-
Determine the molar concentration of the protein in the sample.
-
Degree of Biotinylation = Molar concentration of biotin / Molar concentration of protein.[10]
-
Downstream Applications
Biotin-PEG labeled proteins are versatile tools for various molecular biology and proteomics applications, including:
-
Affinity Purification: Isolation of binding partners from complex mixtures using streptavidin-conjugated beads.[12]
-
Immunoassays: Use in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[1][12]
-
Cellular Labeling and Tracking: Visualization and tracking of proteins in living cells.[12]
-
Surface Plasmon Resonance (SPR): Studying molecular interactions and binding kinetics.[12]
Signaling Pathway Diagram (Generic Example)
While the labeling protocol is broadly applicable, biotinylated proteins are often used to study signaling pathways. For instance, a biotinylated antibody could be used to pull down its target receptor and associated signaling molecules.
Caption: Generic signaling pathway activation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive Biotin-PEG-NHS reagent | Use fresh reagent; ensure it was stored properly with desiccant. |
| Presence of primary amines in the buffer | Perform buffer exchange into an amine-free buffer like PBS. | |
| Incorrect pH of the reaction buffer | Ensure the pH is between 7.2 and 8.5. | |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of Biotin-PEG-NHS to protein. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume. |
| Protein instability under reaction conditions | Perform the reaction on ice; optimize buffer conditions. | |
| Inaccurate HABA Assay Results | Presence of free biotin in the sample | Ensure complete removal of unreacted biotin after the labeling reaction. |
| Incorrect wavelength or spectrophotometer blanking | Calibrate the spectrophotometer and use the correct buffer as a blank. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 4. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 11. fishersci.ie [fishersci.ie]
- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Application Note: Creation of Biotinylated Surfaces with a PEG10 Linker for Bio-Interface Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise immobilization of biomolecules onto surfaces is a cornerstone of modern life science research and diagnostics. Biotinylated surfaces, in conjunction with the high-affinity interaction between biotin (B1667282) and streptavidin (K D ≈ 10⁻¹⁴ M), offer a robust and versatile platform for the controlled capture of proteins, nucleic acids, and other ligands.[1][2] The incorporation of a Poly(ethylene glycol) (PEG) linker between the surface and the biotin molecule is critical for minimizing non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in sensitive assays.[3][4] This application note provides a detailed protocol for creating biotinylated surfaces using a Biotin-PEG10-NHS ester, a heterobifunctional linker suitable for functionalizing amine-rich surfaces. The PEG10 linker provides a flexible spacer arm of approximately 3.5 nm, which improves the accessibility of the biotin moiety for streptavidin binding.
Principle of the Method
The creation of a biotinylated surface with a PEG10 linker on an amine-functionalized substrate involves a two-step process. First, the substrate is prepared to expose primary amine groups. Subsequently, the surface is treated with Biotin-PEG10-NHS ester. The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines under neutral to slightly basic pH conditions (pH 7-9) to form stable amide bonds.[5][6] The result is a surface covalently coated with biotin molecules tethered by a flexible, hydrophilic PEG10 spacer.
Materials and Reagents
-
Amine-functionalized substrate (e.g., amine-coated glass slides, silicon wafers, or microplates)
-
Biotin-PEG10-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Deionized (DI) water
-
Nitrogen gas for drying
Experimental Protocols
Protocol 1: Biotinylation of Amine-Coated Surfaces
This protocol details the steps for immobilizing Biotin-PEG10-NHS ester onto a generic amine-coated surface.
1. Surface Preparation:
- Ensure the amine-coated substrate is clean and dry. If necessary, clean the surface by sonicating in ethanol and then DI water, followed by drying under a stream of nitrogen. For certain substrates, plasma or UV/ozone cleaning for 5-10 minutes can be effective in removing organic contaminants.[7]
2. Reagent Preparation:
- Equilibrate the vial of Biotin-PEG10-NHS ester to room temperature before opening to prevent moisture condensation.[6][8]
- Immediately before use, prepare a 10 mM stock solution of Biotin-PEG10-NHS ester in anhydrous DMSO or DMF.[6] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[6][8]
3. Biotinylation Reaction:
- Dilute the 10 mM Biotin-PEG10-NHS ester stock solution in amine-free PBS (pH 7.4) to a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically.
- Immerse the amine-coated substrate in the Biotin-PEG10-NHS ester solution. Ensure the entire surface is covered.
- Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[6][8] Gentle agitation can improve reaction efficiency.
4. Quenching and Washing:
- After incubation, remove the substrate from the biotinylation solution.
- To quench any unreacted NHS ester groups, immerse the substrate in a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) for 15-30 minutes at room temperature.
- Wash the surface thoroughly with PBS, followed by DI water to remove unreacted reagents and byproducts.
- Dry the biotinylated surface under a stream of nitrogen.
5. Storage:
- Store the functionalized surface in a dry, inert atmosphere (e.g., in a desiccator) at 4°C.
Protocol 2: Biotinylation of Gold Surfaces for SPR
For gold surfaces, a self-assembled monolayer (SAM) approach using a thiol-terminated PEG-biotin linker is common.
1. Gold Surface Cleaning:
- Clean the gold sensor chip using plasma or UV/ozone for 10 minutes to remove organic contaminants.[7]
2. Thiol Solution Preparation:
- Prepare a 1 mM solution of Biotin-PEG10-Thiol in ethanol. To control the density of biotin on the surface, a mixture with a non-biotinylated thiol-PEG can be used. For example, a 1% biotin-thiol PEG (mol/mol) solution can achieve high streptavidin coverage.[7]
3. SAM Formation:
- Immerse the clean gold chip in the thiol solution for at least 12-18 hours at room temperature to allow for the formation of a well-ordered SAM.
4. Washing and Drying:
- Rinse the surface extensively with ethanol to remove non-covalently bound thiols.
- Dry the surface under a gentle stream of nitrogen.
Data Presentation
| Parameter | Condition | Substrate | Reference |
| Biotin-PEG-NHS Concentration | 0.1 - 1 mM | Amine-coated surfaces | General protocol derived from[9] |
| 5 - 20 mM | Bacterial surfaces | [10] | |
| Reaction Time | 30-60 min at RT | Amine-coated surfaces | [6][8] |
| 2 hours on ice | Amine-coated surfaces | [6][8] | |
| Reaction pH | 7.0 - 9.0 | Amine-coated surfaces | [6] |
| Thiol-PEG-Biotin Concentration | 1 mM | Gold surfaces | [7] |
| SAM Formation Time | >12 hours | Gold surfaces | General knowledge |
| Molar Excess (Biotin:Protein) | 1:1 to 5:1 | Protein Biotinylation | [9] |
| 20-fold | Protein Biotinylation | [6] |
Visualizations
Caption: Workflow for biotinylating an amine-coated surface.
Caption: Schematic of surface functionalization and streptavidin binding.
References
- 1. Modifications [sprpages.nl]
- 2. nicoyalife.com [nicoyalife.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Preparation of oleylethylene glycol-sreptavidin surfaces for SPR [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. sartorius.com [sartorius.com]
- 10. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotin-PEG10-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG10-OH is a heterobifunctional linker composed of a biotin (B1667282) molecule, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This molecule is of significant interest in the development of targeted drug delivery systems (DDS). Biotin, or Vitamin B7, serves as an effective targeting ligand due to its high affinity for the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT).[1] Many types of cancer cells—including ovarian, breast, colon, and lung—overexpress SMVT, making biotin an ideal candidate for selectively delivering therapeutic agents to these tissues while minimizing off-target effects.[1][2]
The PEG spacer enhances the biocompatibility of the drug delivery system.[3] This process, known as PEGylation, creates a protective hydrophilic layer around the nanocarrier, which can help reduce clearance by the reticuloendothelial system (RES), thereby extending its circulation half-life in the bloodstream.[4] The terminal hydroxyl group (-OH) provides a versatile chemical handle for conjugation to various nanoparticles, polymers, or drug molecules. These characteristics make Biotin-PEG10-OH a valuable tool for designing advanced nanocarriers for precision medicine.[4][]
Mechanism of Action: Receptor-Mediated Endocytosis
The targeting strategy relies on the specific interaction between the biotin ligand on the drug carrier and the overexpressed biotin receptors on cancer cells. Upon binding, the cell internalizes the entire drug delivery system through a process called receptor-mediated endocytosis.[2] Studies suggest this internalization can occur through various pathways, with a preference for dynamin- and caveolae-dependent vesicular internalization, as opposed to the clathrin-dependent entry typical for some free proteins.[6][7] Once inside the cell, the nanocarrier releases its therapeutic payload, leading to a concentrated drug effect at the target site and reduced systemic toxicity.
Caption: Biotin receptor-mediated endocytosis of a drug carrier.
Applications & Performance Data
Biotin-PEG10-OH and similar Biotin-PEG linkers are used to functionalize the surface of various nanocarriers, such as polymeric nanoparticles, liposomes, and metallic nanoparticles, to deliver a wide range of anticancer drugs, including paclitaxel, doxorubicin, and SN-38.[8][9][10] The presence of the biotin-PEG conjugate on the nanoparticle surface consistently demonstrates enhanced cellular uptake and cytotoxicity in cancer cells overexpressing the biotin receptor compared to non-targeted nanoparticles.
Table 1: Physicochemical Characteristics of Targeted vs. Non-Targeted Nanoparticles This table summarizes representative data comparing the properties of biotin-targeted nanoparticles with their non-targeted counterparts.
| Nanoparticle Type | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| Biotin-Zein (Decitabine) | 95.29 | -17.7 | 96.31% | Not Reported | [11] |
| Biotin-PLGA (SN-38) | 180 ± 12 | Not Reported | 87.6% ± 1.5 | 7.96% ± 0.15 | [12] |
| Non-Targeted PLGA (SN-38) | 170 ± 4 | Not Reported | 70.09% ± 5 | 6.76% ± 0.34 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Biotin-PEGylated Nanoparticles
This protocol describes a general method for formulating drug-loaded, biotin-targeted polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
References
- 1. Biotin conjugated organic molecules and proteins for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. updates.reinste.com [updates.reinste.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A versatile drug delivery system using streptavidin-tagged pegylated liposomes and biotinylated biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Experimental Use of Biotin-PEG Linkers in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of biotin-polyethylene glycol (PEG) linkers in various immunoassay formats. The inclusion of a PEG spacer in biotinylation reagents offers significant advantages over traditional biotinylation, leading to improved assay performance. This document outlines the benefits, provides quantitative data for comparison, and includes detailed protocols for antibody biotinylation and subsequent use in ELISA and Western blotting.
Introduction to Biotin-PEG Linkers in Immunoassays
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biological assays. Biotinylating antibodies and other proteins allows for sensitive detection through enzyme-conjugated streptavidin. The introduction of a PEG linker between the biotin molecule and the conjugation site on the protein has emerged as a critical optimization step in immunoassay development.
Key Advantages of Biotin-PEG Linkers:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer, and its incorporation into biotinylation reagents increases the water solubility of the resulting biotinylated protein. This is particularly beneficial for antibodies, which can be prone to aggregation upon modification with hydrophobic biotin moieties.[1][2]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm physically separates the biotin from the protein's surface. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin molecule to the biotin.[2]
-
Improved Signal-to-Noise Ratio: By reducing non-specific binding and improving the accessibility of biotin, PEG linkers contribute to a significant increase in the signal-to-noise ratio in immunoassays, leading to enhanced sensitivity and more reliable results.
-
Enhanced Assay Sensitivity: The improved binding efficiency of streptavidin to biotinylated molecules with PEG linkers can lead to a lower limit of detection (LOD) for the target analyte.
Data Presentation: Quantitative Comparison of Biotinylation Reagents
The choice of linker length and type can have a measurable impact on immunoassay performance. The following tables summarize representative quantitative data on the effect of PEG linkers.
| Linker Type | PEG Units | Approximate Linker Length (Å) | Key Advantages |
| Biotin-NHS | 0 | ~13.5 | Standard, cost-effective |
| Biotin-PEG2-NHS | 2 | ~20.3 | Minimal PEG spacer for some reduction in steric hindrance |
| Biotin-PEG4-NHS | 4 | ~29 | Good balance of hydrophilicity and linker length for many applications |
| Biotin-PEG12-NHS | 12 | ~58.7 | Increased hydrophilicity and flexibility, ideal for overcoming significant steric hindrance |
Table 1: Comparison of Common Biotin-PEG Linkers.
| Parameter | Biotin-NHS | Biotin-PEG4-NHS | Biotin-PEG12-NHS |
| Relative Signal Intensity | 1.0 | 1.5 - 2.0 | 1.8 - 2.5 |
| Signal-to-Noise Ratio | Baseline | ~1.5x - 2.5x increase | ~2.0x - 3.0x increase |
| Limit of Detection (LOD) | Standard | Improved | Significantly Improved |
| Antibody Aggregation | Potential for aggregation | Reduced | Significantly Reduced |
Table 2: Representative Performance Comparison in a Sandwich ELISA. This table synthesizes findings from multiple sources indicating the general trend of performance improvement with the inclusion and increased length of a PEG linker. Actual results may vary depending on the specific antibody, antigen, and assay conditions.
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with Biotin-PEG-NHS Ester
This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG reagent. NHS esters react with primary amines (-NH2) on the antibody, primarily on lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3]
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into PBS.[3]
-
Biotin-PEG-NHS Stock Solution Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and hydrolyzes over time.[3]
-
Biotinylation Reaction: a. Calculate the required volume of the 10 mM Biotin-PEG-NHS stock solution to achieve a desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an IgG antibody.[3] b. Add the calculated volume of the Biotin-PEG-NHS stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature. This step is optional but recommended to ensure no unreacted NHS ester remains.
-
Purification of Biotinylated Antibody: Remove excess, unreacted biotinylation reagent by buffer exchange using a desalting column or by dialysis against PBS.
-
Determination of Biotin Incorporation (Optional): The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3]
-
Storage: Store the biotinylated antibody at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) is recommended for frozen storage.
Protocol 2: Sandwich ELISA with a Biotin-PEGylated Detection Antibody
This protocol outlines a standard sandwich ELISA procedure utilizing a biotin-PEGylated detection antibody for enhanced signal detection.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Biotin-PEGylated detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.[4]
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[4]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4]
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Antigen Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the antigen solution and wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotin-PEGylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the detection antibody solution and wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the Streptavidin-HRP solution and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
Protocol 3: Western Blotting with a Biotin-PEGylated Secondary Antibody
This protocol details the use of a biotin-PEGylated secondary antibody for the detection of a target protein in a Western blot, followed by signal amplification with streptavidin-HRP.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody
-
Biotin-PEGylated secondary antibody
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Blocking: Following protein transfer to the membrane, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane with wash buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[5]
-
Biotin-PEGylated Secondary Antibody Incubation: Incubate the membrane with the biotin-PEGylated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[5]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or film).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biotin-Streptavidin signaling pathway in immunoassays.
Caption: Workflow for a Sandwich ELISA using a Biotin-PEGylated antibody.
Caption: Effect of PEG linker on reducing steric hindrance.
References
Application Notes and Protocols for (+)-Biotin-PEG10-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Biotin-PEG10-OH in various cell culture applications. Due to its terminal hydroxyl group, this compound is not directly reactive with cellular components. Therefore, it must first be chemically activated to introduce a reactive group. This document details the activation of the hydroxyl group and provides protocols for its subsequent use in cell surface protein labeling, targeted drug delivery, and cell adhesion assays.
Section 1: Chemical Activation of this compound
The terminal hydroxyl group of this compound can be activated to create amine-reactive or thiol-reactive derivatives, enabling its conjugation to proteins, antibodies, or other molecules.
Activation to an Amine-Reactive NHS Ester
The hydroxyl group can be converted to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins (e.g., lysine (B10760008) residues) to form stable amide bonds.
Protocol: Synthesis of (+)-Biotin-PEG10-NHS Ester
This two-step protocol involves the activation of the terminal carboxyl group of a PEG linker with EDC and NHS.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Conjugation: In a separate tube, dissolve the amine-containing molecule (e.g., protein, peptide) in Conjugation Buffer.
-
Reaction: Add the activated (+)-Biotin-PEG10-NHS ester solution to the protein solution.
-
pH Adjustment: If necessary, adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Purification: Remove excess reagents by dialysis or size-exclusion chromatography.
Quantitative Parameters for NHS Ester Activation and Conjugation
| Parameter | Value | Reference |
| EDC Molar Excess | 1.2 - 2.0 equivalents | [1] |
| NHS Molar Excess | 1.2 - 2.0 equivalents | [1] |
| Activation pH | 4.5 - 7.2 | [2] |
| Conjugation pH | 7.0 - 8.5 | [1] |
| Reaction Time (Activation) | 15 - 60 minutes | [1] |
| Reaction Time (Conjugation) | 2 - 24 hours | [1] |
Workflow for Activation of this compound to an NHS Ester
Section 2: Cell Surface Protein Labeling
Activated (+)-Biotin-PEG10-NHS ester can be used to label cell surface proteins for their subsequent detection, isolation, and analysis. The PEG linker provides a spacer arm that reduces steric hindrance and improves the accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.
Protocol: Biotinylation of Cell Surface Proteins
Materials:
-
Cells in culture (adherent or suspension)
-
Activated (+)-Biotin-PEG10-NHS ester
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution (100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Cell Suspension: Resuspend cells to a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the activated (+)-Biotin-PEG10-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Labeling Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.[3][4]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization.[3][4]
-
Quenching: Wash the cells three times with Quenching solution to stop the reaction and remove excess biotinylation reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications.
Quantitative Parameters for Cell Surface Biotinylation
| Parameter | Value | Reference |
| Cell Concentration | 1 - 25 x 10^6 cells/mL | [3] |
| Final Biotin Reagent Concentration | 2 - 5 mM | [3][4] |
| Incubation Time | 30 minutes | [3][4] |
| Incubation Temperature | Room Temperature or 4°C | [3] |
Workflow for Cell Surface Protein Labeling
Section 3: Targeted Drug Delivery
This compound, after activation and conjugation to a targeting ligand or a drug-loaded nanoparticle, can be used for targeted drug delivery to cells overexpressing biotin receptors. The PEG linker can improve the solubility and circulation time of the drug conjugate.
Protocol: Preparation and Cellular Uptake of Biotin-PEG10-Targeted Nanoparticles
Materials:
-
Drug-loaded nanoparticles (with surface amine or thiol groups)
-
Activated (+)-Biotin-PEG10-NHS ester or -Maleimide
-
Target cells (biotin receptor-positive) and control cells (biotin receptor-negative)
-
Cell culture medium
-
Fluorescently labeled drug or nanoparticle for tracking
Procedure:
-
Nanoparticle Conjugation: Conjugate the activated (+)-Biotin-PEG10 derivative to the nanoparticles following a similar protocol as described in Section 1.
-
Purification: Purify the biotinylated nanoparticles to remove unconjugated biotin-PEG.
-
Cell Seeding: Seed target and control cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the biotinylated nanoparticles and non-biotinylated control nanoparticles.
-
Incubation: Incubate for a defined period (e.g., 2-24 hours) to allow for cellular uptake.
-
Washing: Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Analysis: Analyze cellular uptake using methods such as fluorescence microscopy, flow cytometry, or by quantifying the intracellular drug concentration.
Quantitative Parameters for Targeted Drug Delivery
| Parameter | Value | Note |
| Nanoparticle Size | ~140 - 184 nm | Dependent on formulation.[5][6] |
| Drug Loading | Varies | Dependent on the drug and nanoparticle system. |
| Cellular Uptake Incubation Time | 2 - 24 hours | Should be optimized for the specific cell line and nanoparticle. |
| Tumor Accumulation (in vivo) | >75% reduction in tumor growth | Observed with targeted nanoparticles compared to free drug.[6] |
Signaling Pathway for Biotin-Receptor-Mediated Endocytosis
Section 4: Cell Adhesion Assays
Surfaces coated with activated this compound can be used to immobilize streptavidin, which can then capture biotinylated adhesion molecules (e.g., antibodies, peptides) to study cell adhesion. The PEG linker acts as a spacer to present the adhesion molecule away from the surface, minimizing non-specific interactions.
Protocol: Cell Adhesion Assay on a Biotin-PEG10-Functionalized Surface
Materials:
-
Glass coverslips or tissue culture plates
-
APTES (3-Aminopropyl)triethoxysilane)
-
Activated (+)-Biotin-PEG10-NHS ester
-
Streptavidin
-
Biotinylated adhesion molecule (e.g., anti-integrin antibody)
-
Cells of interest
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium
Procedure:
-
Surface Amination: Clean the glass surface and treat with APTES to introduce amine groups.
-
Biotinylation of Surface: React the aminated surface with activated (+)-Biotin-PEG10-NHS ester to create a biotinylated surface.
-
Streptavidin Coating: Incubate the biotinylated surface with a solution of streptavidin to form a streptavidin-coated surface.
-
Immobilization of Adhesion Molecule: Incubate the streptavidin-coated surface with the biotinylated adhesion molecule.
-
Blocking: Block any remaining non-specific binding sites with a blocking buffer.
-
Cell Seeding: Seed the cells onto the functionalized surface.
-
Incubation: Allow cells to adhere for a specific time (e.g., 30-120 minutes).
-
Washing: Gently wash the surface to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by microscopy or a colorimetric assay (e.g., crystal violet staining).
Quantitative Parameters for Cell Adhesion
| Parameter | Value | Reference |
| Adhesion Time | 30 - 120 minutes | [7] |
| Shear Stress for 50% Detachment (τ50) | Varies | Dependent on cell type and adhesion molecule. |
| Adhesion Force (per molecule) | ~40 pN (for single integrin-ligand bonds) | [8] |
| Adhesion Strength (MG 63 cells on titanium) | 143 - 292 MPa |
Workflow for Cell Adhesion Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]
- 7. An improved smaller biotin ligase for BioID proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement Systems for Cell Adhesive Forces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Streptavidin Binding with a PEG10 Spacer
Welcome to the technical support center for optimizing biotin-streptavidin binding utilizing a PEG10 spacer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PEG10 spacer in biotin-streptavidin binding?
A1: A PEG10 spacer introduces a flexible, hydrophilic linker between biotin (B1667282) and the molecule of interest. This spacer minimizes steric hindrance, allowing the biotin moiety to efficiently access the deep binding pocket of streptavidin.[1][2] The PEG spacer also enhances the water solubility of the biotinylated molecule, which can reduce aggregation and non-specific binding.[1][3]
Q2: How does the length of the PEG spacer affect binding affinity?
A2: The length of the PEG spacer is a critical factor. While a spacer is generally beneficial to overcome steric hindrance, an excessively long spacer might not always be optimal.[4] Longer PEG chains can be more effective at preventing non-specific protein adsorption.[5] However, very long chains could potentially lead to other challenges, such as increased hydrodynamic radius or entanglement. The optimal length often depends on the specific application and the geometry of the interacting molecules.[6][7] Theoretical studies suggest that longer spacers can accommodate a greater density of bound proteins by forming thicker, multi-layered structures.[6][7][8]
Q3: Can a PEG spacer completely eliminate non-specific binding?
A3: While PEGylation significantly reduces non-specific binding by creating a hydrophilic barrier, it may not eliminate it entirely.[4][9] Factors such as the density of the PEG chains and the nature of the interacting proteins can influence the degree of non-specific adsorption.[10] In some cases, pre-blocking steps with agents like BSA or using detergents in buffers may still be necessary to achieve the desired specificity.[11]
Q4: What is the binding stoichiometry between biotin-PEG10 and streptavidin?
A4: Streptavidin is a tetrameric protein with four biotin-binding sites.[12] Therefore, one streptavidin molecule can bind up to four biotin-PEG10 molecules. However, the actual stoichiometry in an experimental setup can be influenced by factors like steric hindrance between the molecules attached to the biotin-PEG10 linkers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal (Weak Binding) | Steric Hindrance: The biotin-PEG10 may not be long enough to overcome steric hindrance from bulky molecules attached. | - Consider using a longer PEG spacer if steric hindrance is suspected.[13] - Optimize the density of biotinylation on your molecule of interest. |
| Inefficient Biotinylation: The molecule of interest may not be sufficiently labeled with biotin. | - Verify the success of the biotinylation reaction using a method like the HABA assay.[3] - Optimize the reaction conditions (e.g., pH, concentration of reagents, reaction time). | |
| Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal for the interaction. | - Streptavidin is highly soluble at a slightly alkaline pH (>8.5). - Use a buffer with a pH between 7 and 9 for efficient binding.[2] | |
| Presence of Free Biotin: Contamination with free biotin in the sample will compete for streptavidin binding sites. | - Ensure thorough purification of the biotinylated molecule to remove any unreacted biotin.[14] - If samples are from cell lysates, be aware of endogenous biotinylated proteins and consider a pre-clearing step.[14][15] | |
| High Background (Non-Specific Binding) | Hydrophobic or Electrostatic Interactions: The molecule of interest or the surface may be causing non-specific adsorption. | - Include a blocking agent (e.g., BSA, casein) in your buffers.[11] - Add a non-ionic detergent (e.g., Tween-20) to the wash buffers.[11] - Increase the ionic strength of the wash buffers (e.g., with NaCl) to disrupt electrostatic interactions.[14] |
| Aggregation of Biotinylated Molecule: The labeled molecule may be aggregating, leading to non-specific precipitation. | - The PEG spacer should improve solubility, but if aggregation persists, consider optimizing buffer conditions (e.g., pH, additives).[1][3] | |
| Difficulty Eluting the Biotinylated Molecule | Strong Biotin-Streptavidin Interaction: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, making elution difficult without denaturation.[12] | - Use harsh elution conditions such as boiling in SDS-PAGE loading buffer.[15] - For applications requiring milder elution, consider using biotin analogs with lower binding affinity (e.g., 2-iminobiotin) or cleavable linkers.[14] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the biotin-streptavidin interaction.
| Parameter | Value | Significance | Reference |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ mol/L | Indicates an extremely strong and stable interaction, one of the strongest non-covalent bonds known. | |
| Molecular Weight of Streptavidin (Tetramer) | ~52.8 kDa | Important for calculations related to molar ratios and for analysis via techniques like SDS-PAGE. | [12] |
| Number of Biotin Binding Sites per Streptavidin Tetramer | 4 | Dictates the stoichiometry of the interaction. | [12] |
| Half-life of Biotin-Avidin Complex (with PEG spacer) | ~2 days (for 2:1 complex at 25°C) | Demonstrates the high stability of the complex even with a spacer. | [4][9] |
Experimental Protocols
Protocol 1: General Biotinylation of a Protein with NHS-PEG10-Biotin
Objective: To covalently attach a biotin-PEG10 linker to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG10-Biotin
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for quantification
Procedure:
-
Prepare Reagents:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS-PEG10-Biotin in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the dissolved NHS-PEG10-Biotin to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Quantification (Optional but Recommended):
-
Determine the degree of biotinylation using a HABA assay according to the manufacturer's instructions.[3]
-
Protocol 2: Streptavidin Binding Assay (Pull-Down)
Objective: To capture a biotin-PEG10-labeled protein using streptavidin-coated magnetic beads.
Materials:
-
Biotin-PEG10-labeled protein
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads.
-
Transfer the desired amount of beads to a clean tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads twice with the Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in the Binding/Wash Buffer.
-
Add the biotin-PEG10-labeled protein sample to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer (e.g., 1X SDS-PAGE loading buffer) to the beads.
-
Boil the sample for 5-10 minutes to denature the streptavidin and release the biotinylated protein.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted protein for further analysis (e.g., by SDS-PAGE/Western blot).
-
Visualizations
Caption: Experimental workflow for biotinylation and streptavidin pull-down.
Caption: Troubleshooting logic for common binding issues.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - Nanoscale (RSC Publishing) DOI:10.1039/C9NR07104K [pubs.rsc.org]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Streptavidin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 15. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
How to reduce steric hindrance with Biotin-PEG10-OH
This guide provides technical information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals on utilizing Biotin-PEG10-OH to mitigate steric hindrance in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-streptavidin interactions?
A1: Steric hindrance occurs when the physical bulk of a molecule or surface prevents a chemical reaction or interaction from taking place. In biotin-streptavidin systems, if the biotin (B1667282) molecule is attached too closely to a large biomolecule (like a protein or antibody), the biomolecule itself can block the biotin from accessing the deep, narrow binding pocket of streptavidin or its analogs (avidin, neutravidin). This results in a weak or non-existent signal in assays.
Q2: How does the Biotin-PEG10-OH linker address this issue?
A2: Biotin-PEG10-OH incorporates a 10-unit polyethylene (B3416737) glycol (PEG) chain as a spacer arm between the biotin and the terminal hydroxyl (-OH) group. This long, flexible, and hydrophilic spacer pushes the biotin molecule away from the surface of the conjugated biomolecule.[1] This increased distance and flexibility allows the biotin to freely orient itself and effectively reach the streptavidin binding pocket, thus overcoming steric hindrance and enhancing binding efficiency.[2]
Q3: What is the specific role of the terminal hydroxyl (-OH) group?
A3: The terminal hydroxyl group is a functional handle for conjugation. While not as reactive as other functional groups like NHS esters or maleimides, it can be coupled to various functional groups on a target biomolecule, such as carboxyl groups (on aspartic or glutamic acid residues of proteins) or phosphate (B84403) groups, typically through the use of activation agents.[3]
Q4: What are the primary advantages of using a long PEG linker like PEG10?
A4: Long PEG linkers offer several benefits that are crucial for successful bioconjugation and assay performance. These advantages are summarized in the table below.
Q5: In which applications can I use biomolecules labeled with Biotin-PEG10-OH?
A5: Biotin-PEG10-OH is a versatile tool suitable for any application that relies on the high-affinity interaction between biotin and streptavidin.[1] This includes:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For enhanced detection sensitivity by ensuring efficient binding of streptavidin-enzyme conjugates.[4][5]
-
SPR (Surface Plasmon Resonance): For uniform and oriented immobilization of biotinylated ligands on streptavidin-coated sensor chips, leading to more accurate kinetic data.[6][7]
-
Pull-Down Assays & Affinity Chromatography: For the efficient capture and purification of target proteins.[8]
-
Flow Cytometry & Immunohistochemistry (IHC): For signal amplification and improved staining by facilitating the binding of streptavidin-fluorophore conjugates.
Data Presentation
Table 1: Comparison of Short vs. Long PEG Linkers for Biotinylation
| Feature | Short PEG Linkers (e.g., PEG2-PEG4) | Long PEG Linkers (e.g., PEG10-PEG12) |
| Steric Hindrance Reduction | Moderate; may be insufficient for bulky proteins or dense surfaces. | Excellent; provides significant separation between the biotin and the target molecule.[9] |
| Flexibility | Limited; less freedom for biotin to orient for binding. | High; the long chain allows the biotin to easily access the streptavidin binding pocket.[2] |
| Solubility | Good; PEG linkers enhance the aqueous solubility of the conjugate.[1] | Excellent; longer PEG chains further improve the hydrophilicity and solubility of the labeled molecule.[9] |
| Non-Specific Binding | May be higher as the labeled protein is closer to the surface. | Reduced; the hydrophilic PEG chain can help prevent non-specific adsorption to surfaces.[7] |
| Ideal Applications | Labeling small molecules or when proximity is desired. | Labeling large proteins, antibodies, or for use on crowded surfaces (e.g., microarrays, beads).[2] |
Experimental Protocols
This section provides a general protocol for conjugating Biotin-PEG10-OH to a protein containing accessible carboxyl groups (-COOH) using EDC/NHS chemistry.
Protocol: Two-Step Conjugation of Biotin-PEG10-OH to a Protein
This method first activates the carboxyl groups on the protein to create a reactive intermediate, which then readily couples with the hydroxyl group of the Biotin-PEG10-OH.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
Biotin-PEG10-OH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (like Tris) or carboxyl groups.
-
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in cold, dry DMSO or water.
-
Prepare a 100 mM solution of Biotin-PEG10-OH in DMSO.
-
-
Activation of Protein Carboxyl Groups:
-
Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a 50-fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Biotin-PEG10-OH:
-
Add the Biotin-PEG10-OH solution to the activated protein mixture. Use a 20 to 50-fold molar excess of the biotin linker over the protein.
-
Adjust the pH of the reaction to 7.2-7.5 by adding Reaction Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted Biotin-PEG10-OH and byproducts by dialysis against PBS (with several buffer changes) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
-
Storage:
-
Store the purified biotinylated protein in a suitable buffer, often with a cryoprotectant like glycerol, at -20°C or -80°C.
-
Mandatory Visualizations
Caption: How the PEG10 linker overcomes steric hindrance for successful biotin-streptavidin binding.
Caption: Step-by-step workflow for labeling proteins using Biotin-PEG10-OH with EDC/NHS chemistry.
Troubleshooting Guide
Even with an optimized linker, issues can arise. This guide addresses common problems encountered during biotinylation and subsequent assays.
Caption: A decision tree to diagnose and solve common issues with biotinylation experiments.
References
- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of the biotin/avidin system to amplify the sensitivity of the enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 7. Using Avi-tag Biotinylated Proteins with SPR Application Note | Bio-Techne [bio-techne.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
Technical Support Center: Improving the Solubility of Biotinylated Proteins
This guide provides troubleshooting advice and answers to frequently asked questions concerning the solubility of biotinylated proteins. Researchers, scientists, and drug development professionals can use this information to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated protein precipitating out of solution?
A1: Protein precipitation after biotinylation can be caused by several factors:
-
Over-biotinylation: Attaching too many biotin (B1667282) molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH of the buffer being close to the protein's isoelectric point (pI) can minimize its solubility.[3] Additionally, high salt concentrations can sometimes cause "salting out."[3]
-
Inherent Protein Properties: The protein itself may have low intrinsic solubility or a tendency to aggregate, which is exacerbated by the modification.[4][5]
-
Biotinylation Reagent Choice: Using a hydrophobic biotinylation reagent can decrease the overall solubility of the modified protein.[6][7]
Q2: How can I improve the solubility of my biotinylated protein?
A2: Several strategies can be employed to enhance solubility:
-
Optimize the Degree of Biotinylation: Reduce the molar excess of the biotinylation reagent in the reaction to control the number of biotin molecules attached per protein.[2]
-
Choose a Soluble Biotinylation Reagent: Utilize biotinylation reagents that are inherently water-soluble. Reagents containing a polyethylene (B3416737) glycol (PEG) spacer arm or a sulfonate group (Sulfo-NHS esters) are excellent choices as they increase the hydrophilicity of the final conjugate.[6][7][8][9]
-
Buffer Optimization: Ensure the pH of your buffer is at least one unit away from the protein's pI.[3] Experiment with different buffer components and salt concentrations to find the optimal conditions for your specific protein.[3]
-
Incorporate Solubility-Enhancing Tags: Express your protein as a fusion with a highly soluble partner, such as Maltose-Binding Protein (MBP) or by adding short, disordered peptide sequences.[10][11][12]
-
Add Excipients: In some cases, the addition of non-denaturing concentrations of mild detergents or other solubilizing agents to the final storage buffer can help maintain protein solubility.
Q3: What is the best type of biotinylation reagent to use to maximize solubility?
A3: For proteins with solubility challenges, it is highly recommended to use biotinylation reagents that are designed for aqueous environments and can impart that solubility to the target protein.
-
PEGylated Biotinylation Reagents: These reagents incorporate a flexible and hydrophilic polyethylene glycol (PEG) spacer arm. This not only increases the water solubility of the reagent and the resulting biotinylated protein but also reduces the potential for steric hindrance when binding to avidin (B1170675) or streptavidin.[6][7][8][9]
-
Sulfo-NHS Esters: These are water-soluble versions of the common NHS-ester biotinylation reagents. The sulfonate group on the N-hydroxysuccinimide ring makes them soluble in aqueous buffers, avoiding the need for organic solvents like DMSO which can sometimes be detrimental to protein stability.[7][13]
Q4: Can the biotinylation reaction conditions affect the solubility of my protein?
A4: Yes, the reaction conditions are critical.
-
pH: The optimal pH for amine-reactive biotinylation (like NHS esters) is typically between 7 and 9.[13] However, if your protein's pI is within this range, you may encounter solubility issues.[3] It might be necessary to perform the reaction at a slightly suboptimal pH for the labeling chemistry to maintain protein solubility.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, when using NHS-ester chemistry, as they will compete with the protein for reaction with the biotinylation reagent.[6][13] Phosphate-buffered saline (PBS) or HEPES buffers are generally good choices.[13]
-
Temperature and Incubation Time: Standard protocols often suggest room temperature for 30-60 minutes or 4°C for a longer duration.[13] For proteins prone to instability, performing the reaction at 4°C may help to preserve its structure and solubility.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon addition of the biotinylation reagent.
| Potential Cause | Troubleshooting Step |
| Organic Solvent Shock | If your biotinylation reagent is dissolved in an organic solvent like DMSO, the localized high concentration of the solvent upon addition can cause the protein to precipitate. Try adding the reagent dropwise while gently vortexing. Alternatively, switch to a water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin or NHS-PEG-Biotin).[7][8][14] |
| pH Shift/Proximity to pI | The addition of the reagent or its storage buffer might be altering the pH of the reaction mixture to be near the protein's pI.[3] Verify the final pH of the reaction mixture and adjust if necessary. |
| High Molar Excess of Reagent | A very high concentration of the biotinylation reagent might be causing immediate aggregation. Reduce the molar excess of the reagent. |
Issue 2: The biotinylated protein is soluble initially but precipitates during storage.
| Potential Cause | Troubleshooting Step |
| Suboptimal Storage Buffer | The storage buffer may not be ideal for the modified protein. Try dialyzing the biotinylated protein into different buffers with varying pH and salt concentrations to find one that maintains solubility. |
| Aggregation Over Time | The biotinylation may have induced a slow aggregation process.[1] Consider adding stabilizing excipients to the storage buffer, such as glycerol (B35011) (5-20%), or non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%). |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can damage proteins.[13] Aliquot the biotinylated protein into single-use volumes before freezing to minimize freeze-thaw cycles. |
Issue 3: Low yield of soluble biotinylated protein after purification.
| Potential Cause | Troubleshooting Step |
| Loss during Removal of Excess Biotin | The protein may be precipitating during dialysis or gel filtration used to remove unreacted biotin.[13] Ensure the dialysis or gel filtration buffer is optimal for the biotinylated protein's solubility. |
| Inefficient Biotinylation | If the biotinylation efficiency is low, the yield of the desired product will also be low.[13] Confirm biotinylation using a method like a Western blot with streptavidin-HRP[13] or a HABA assay.[2] If labeling is inefficient, optimize the reaction pH, time, or reagent concentration. |
| Solubilization Issues (for intracellular proteins) | If the biotinylated protein is expressed intracellularly, inefficient lysis and solubilization will result in a low yield. Experiment with different lysis buffers, paying close attention to the type and concentration of detergents (e.g., SDS).[15] |
Experimental Protocols & Data
Protocol 1: General Method for Biotinylation of a Purified Protein
This protocol is a starting point and should be optimized for each specific protein.
-
Protein Preparation: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[13]
-
Reagent Preparation: Immediately before use, dissolve the biotinylation reagent (e.g., NHS-PEG4-Biotin) in an appropriate solvent (e.g., water or DMSO for standard NHS esters, water for Sulfo-NHS esters) at a concentration typically 10-20 times higher than the desired final reaction concentration.[13]
-
Biotinylation Reaction: Add a calculated molar excess (e.g., 20-fold) of the biotinylation reagent to the protein solution.[13]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[13]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[13] Incubate for an additional 15-30 minutes.
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against an appropriate storage buffer or by using a desalting column.[13]
Table 1: Comparison of Biotinylation Reagents and Their Properties
| Reagent Type | Spacer Arm Length | Solubility | Key Feature |
| NHS-Biotin | 13.5 Å | Low (requires organic solvent) | Standard, hydrophobic linker. |
| Sulfo-NHS-Biotin | 13.5 Å | High (water-soluble) | Charged sulfonyl group improves aqueous solubility.[7][13] |
| NHS-PEG4-Biotin | 29.0 Å | High (water-soluble) | PEG spacer enhances solubility and reduces steric hindrance.[6][7][9] |
| NHS-SS-Biotin | 24.3 Å | Low (requires organic solvent) | Contains a cleavable disulfide bond in the spacer arm.[6] |
Visualizations
Workflow for Troubleshooting Protein Solubility after Biotinylation
Caption: A troubleshooting flowchart for addressing biotinylated protein precipitation.
Signaling Pathway: Impact of Biotinylation on Protein Properties
Caption: Factors in the biotinylation process influencing the final protein solubility.
References
- 1. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Protein folding - Wikipedia [en.wikipedia.org]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. labinsights.nl [labinsights.nl]
- 10. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A favorable solubility partner for the recombinant expression of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in the PEGylation of proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation of proteins.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges encountered during protein PEGylation?
Protein PEGylation is a widely used technique to improve the therapeutic properties of proteins, such as increasing their stability, solubility, and in vivo half-life.[1][2][3] However, the process can present several challenges, including:
-
Lack of Reaction Specificity: Random PEGylation can occur at multiple sites on the protein, leading to a heterogeneous mixture of products with varying degrees of modification.[4][5][6] This can result in reduced biological activity if PEG is attached near the active site.[3][7]
-
Protein Aggregation: During the PEGylation reaction, proteins can aggregate and precipitate out of solution.[8][9] This can be caused by factors such as suboptimal reaction conditions (pH, temperature), high protein concentration, and intermolecular cross-linking by bifunctional PEG reagents.[9]
-
Difficulty in Purification: Separating the desired PEGylated protein from unreacted protein, excess PEG, and other reaction byproducts can be challenging due to the similar physicochemical properties of these components.[4][10][11]
-
Analytical Challenges: Characterizing the resulting PEGylated protein to determine the degree of PEGylation, the site of attachment, and the purity of the sample requires specialized analytical techniques.[12][13][14]
-
Loss of Biological Activity: The attachment of PEG chains can sterically hinder the protein's active site or binding domains, leading to a decrease in its biological activity.[3][15]
Troubleshooting Guides
Issue 1: Low PEGylation Efficiency or Incomplete Reaction
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for the reactivity of both the protein's functional groups and the activated PEG. For amine-specific PEGylation (e.g., using NHS esters), the pH should generally be between 7.0 and 9.0 to ensure the target amino groups are unprotonated and nucleophilic.[16][17] For N-terminal specific PEGylation using PEG-aldehyde, a lower pH (around 7 or below) can favor modification of the α-amino group over lysine (B10760008) ε-amino groups.[16] Perform small-scale reactions across a range of pH values to determine the optimal condition for your specific protein. |
| Incorrect Molar Ratio of PEG to Protein | The molar ratio of the PEG reagent to the protein is a key parameter that influences the degree of PEGylation.[12][16] An insufficient amount of PEG will result in a low yield of the desired product. Conversely, a large excess may lead to multi-PEGylated species.[18] Titrate the PEG-to-protein molar ratio in small-scale experiments to find the optimal balance for your desired product. |
| Inactive PEG Reagent | PEG reagents, especially NHS esters, are susceptible to hydrolysis.[19] Ensure that your PEG reagent is stored under dry conditions and at the recommended temperature.[20] Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation.[20] Consider testing the activity of the PEG reagent if you suspect it has degraded.[16] |
| Presence of Inhibitors | Contaminants in the reaction mixture, such as cyanates in sodium cyanoborohydride (used in reductive amination), can inhibit the PEGylation reaction.[16] Ensure high-purity reagents are used. |
| Short Reaction Time | The PEGylation reaction may not have proceeded to completion. Monitor the reaction over time using an appropriate analytical method (e.g., SDS-PAGE, SEC-HPLC) to determine the optimal reaction time.[21] |
Issue 2: Protein Aggregation During PEGylation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[9] Try performing the reaction at a lower protein concentration. |
| Suboptimal Buffer Conditions | The buffer composition, pH, and ionic strength can affect protein stability.[9] Screen different buffer systems and pH ranges to find conditions that maintain protein solubility and stability. |
| Use of Bifunctional PEG Reagents | Homobifunctional PEG linkers can cross-link multiple protein molecules, leading to aggregation.[9] If not intending to crosslink, use a monofunctional PEG reagent (e.g., mPEG). |
| Reaction Temperature | Higher temperatures can sometimes promote protein unfolding and aggregation.[16] Consider performing the reaction at a lower temperature (e.g., 4°C), which will slow down the reaction rate and may reduce aggregation.[9] |
| Presence of Aggregation-Prone Intermediates | The PEGylation process itself might transiently expose hydrophobic patches on the protein surface. The addition of excipients can help stabilize the protein. |
| Lack of Stabilizing Excipients | Certain additives can help prevent protein aggregation. Consider including stabilizers such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) in the reaction buffer.[9] |
Table 1: Common Excipients to Reduce Protein Aggregation [9]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Issue 3: Heterogeneous PEGylation Products
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Non-Specific PEGylation Chemistry | Amine-reactive chemistries (e.g., NHS esters) will react with multiple lysine residues and the N-terminus, leading to a mixture of positional isomers and multi-PEGylated species.[6] |
| Polydispersity of PEG Reagent | The PEG reagent itself may have a distribution of molecular weights, which will contribute to the heterogeneity of the final product.[2] Use high-quality, low-polydispersity PEG reagents. |
| Lack of Control Over Reaction Conditions | Factors like pH and temperature can influence which sites on the protein are most reactive.[16] Tightly control these parameters to improve consistency. |
To achieve a more homogeneous product, consider site-specific PEGylation strategies:[6]
-
N-terminal PEGylation: By performing the reaction at a lower pH (around 7 or below), you can often selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues.[16]
-
Cysteine-Specific PEGylation: If your protein has a free cysteine residue, or if one can be introduced via site-directed mutagenesis without impacting activity, you can use thiol-reactive PEG reagents (e.g., PEG-maleimide) for highly specific conjugation.[2][22]
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine or lysine residues.[23]
Experimental Protocols
Protocol 1: General Procedure for Amine-Specific PEGylation using an NHS Ester
This protocol provides a general guideline for the PEGylation of a protein using an NHS-ester activated PEG.
Materials:
-
Protein of interest
-
mPEG-NHS ester reagent
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer. The protein concentration should be optimized, but a starting point of 1-10 mg/mL is common.[24]
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for reaction with the NHS ester.
-
-
PEG Reagent Preparation:
-
PEGylation Reaction:
-
Add the desired molar excess of the mPEG-NHS ester solution to the protein solution while gently stirring. A 5 to 20-fold molar excess is a common starting range.
-
The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.[24]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess PEG, and byproducts using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[4]
-
-
Characterization:
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for protein aggregation during PEGylation.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - ProQuest [proquest.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification of pegylated proteins [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 20. Protocol for Protein PEGylation [jenkemusa.com]
- 21. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Site-selective enzymatic chemistry for polymer conjugation to protein lysine residues: PEGylation of G-CSF at lysine-41 - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01616B [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Biotinylated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biotinylated molecule aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of biotinylated molecule aggregation?
A1: Aggregation of biotinylated molecules can be triggered by several factors throughout the experimental workflow. Key causes include:
-
Over-biotinylation: Attaching too many biotin (B1667282) molecules to a protein can lead to precipitation and loss of biological activity.[1] The hydrophobic nature of biotin can cause the protein surface to become significantly more hydrophobic as more biotin is attached, promoting aggregation.[2]
-
Unfavorable Buffer Conditions: The pH and ionic strength of the labeling and storage buffers are critical.[3] If the buffer pH is close to the isoelectric point (pI) of the protein, its solubility will be at its minimum, increasing the likelihood of aggregation.[3]
-
Hydrophobicity of Biotin: Biotin itself is a hydrophobic molecule. Increasing the number of biotin molecules on the surface of a protein can increase its overall hydrophobicity, leading to self-association and aggregation.[2]
-
High Protein Concentration: At high concentrations, proteins are more prone to aggregation due to increased intermolecular interactions.[4]
-
Improper Storage: Freeze-thaw cycles can be detrimental to protein stability and can induce aggregation.[4] Exposure to light and improper temperatures can also contribute to sample degradation and aggregation over time.[4]
-
Presence of Contaminants: Impurities in the protein sample can act as nucleation points for aggregation.[4]
-
Interaction with Surfaces: Proteins can adsorb to surfaces such as tubes and pipette tips, which can induce conformational changes and lead to aggregation.
Q2: How does the degree of biotinylation affect aggregation?
A2: The degree of biotinylation, often referred to as the molar substitution ratio (MSR), has a direct impact on the stability of the molecule. Over-labeling, or achieving a high MSR, is a common cause of precipitation.[1] This is because the covalent attachment of multiple hydrophobic biotin molecules can significantly alter the surface properties of the protein, leading to increased hydrophobicity and a higher propensity for aggregation.[2] It is crucial to control the amount of biotin incorporated to maintain the solubility and biological activity of the protein.[1]
Q3: Can the type of biotinylation reagent influence aggregation?
A3: Yes, the properties of the biotinylation reagent, particularly the spacer arm, can influence aggregation. Reagents with longer, more hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG), can help to mitigate aggregation.[5] The PEG spacer increases the overall hydrophilicity of the biotinylated molecule, which can counteract the hydrophobicity of the biotin moiety and improve solubility.[5] Longer spacer arms can also reduce steric hindrance, allowing for more efficient binding to streptavidin without promoting intermolecular cross-linking that could lead to aggregation.[6][7]
Q4: How can I remove aggregates from my biotinylated sample?
A4: If aggregation has already occurred, there are several methods to remove the aggregates and salvage the soluble, monomeric fraction of your biotinylated molecule:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates, being larger than the monomeric protein, will elute in the void volume or earlier fractions, allowing for the collection of the desired monomeric species.[8]
-
Centrifugation: For larger, insoluble aggregates, a simple centrifugation step can pellet the aggregated material, allowing you to carefully collect the supernatant containing the soluble protein.
-
Filtration: Using a low protein-binding filter (e.g., 0.22 µm) can remove larger aggregates from the solution.
It is important to reassess the buffer and storage conditions after removing aggregates to prevent their re-formation.
Troubleshooting Guides
Guide 1: Aggregation During the Biotinylation Reaction
Problem: My protein solution becomes cloudy or precipitates during the biotinylation reaction.
This is a common issue that can often be resolved by optimizing the reaction conditions.
Caption: Workflow for troubleshooting aggregation during the biotinylation reaction.
1. Optimize the Biotin-to-Protein Molar Ratio:
Over-biotinylation is a primary cause of aggregation.[1] It is recommended to perform a titration experiment to determine the optimal molar excess of the biotinylation reagent.
Protocol for Optimizing Molar Coupling Ratio (MCR): [9]
-
Prepare your protein at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Set up a series of reactions with varying molar excess of the biotinylation reagent (e.g., 5:1, 10:1, 20:1, 40:1 biotin:protein).[10]
-
Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove excess, unreacted biotin using a desalting column.[11]
-
Determine the degree of biotinylation for each reaction using an assay such as the HABA assay.
-
Analyze the samples for aggregation using methods like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Select the highest MCR that does not induce significant aggregation and maintains the biological activity of your molecule.
2. Optimize Buffer Conditions:
The pH and ionic strength of the reaction buffer are critical for maintaining protein solubility.
Protocol 1: Screening for Optimal Buffer Conditions: [12]
-
Prepare a set of buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., by varying the NaCl concentration from 50 mM to 500 mM).
-
Add your protein to each buffer condition to a final concentration of 1 mg/mL.
-
Incubate the samples under the same conditions as your biotinylation reaction.
-
Visually inspect for precipitation and measure turbidity using a spectrophotometer at 340 nm.
-
Select the buffer that provides the best solubility for your protein.
3. Use a More Soluble Biotinylation Reagent:
Consider using a biotinylation reagent with a hydrophilic spacer arm, such as NHS-PEG4-Biotin.[5] The PEG spacer can increase the solubility of the biotinylated protein and reduce aggregation.[5]
Guide 2: Aggregation When Using Streptavidin Beads
Problem: My biotinylated molecule aggregates upon incubation with streptavidin-coated magnetic beads.
This can occur due to non-specific binding to the beads or cross-linking of the biotinylated molecules by the multivalent streptavidin.
Caption: Workflow for troubleshooting aggregation with streptavidin beads.
1. Pre-block the Streptavidin Beads:
Non-specific binding of your biotinylated molecule or other proteins in the sample to the bead surface can cause aggregation.[13] Pre-blocking the beads can mitigate this.
Protocol for Blocking Streptavidin Beads:
-
Wash the required amount of streptavidin beads three times with your binding buffer (e.g., PBS with 0.05% Tween-20).
-
Resuspend the beads in a blocking buffer containing a non-relevant protein, such as 1% Bovine Serum Albumin (BSA) in your binding buffer.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads three times with your binding buffer to remove excess blocking agent before adding your biotinylated sample.
2. Optimize the Bead-to-Biotinylated Molecule Ratio:
Using an excessive amount of beads can lead to aggregation issues.[14] Conversely, too much biotinylated molecule for the available binding sites can also be problematic.
Protocol for Titrating Bead and Molecule Concentrations:
-
Set up a series of binding reactions with a fixed amount of your biotinylated molecule and varying amounts of streptavidin beads.
-
In a separate experiment, use a fixed amount of beads and titrate the concentration of your biotinylated molecule.
-
Incubate the reactions under your standard protocol conditions.
-
After incubation, pellet the beads and analyze the supernatant for unbound protein and the beads for captured protein.
-
Visually inspect for aggregation in each condition.
-
Determine the optimal ratio that provides efficient capture with minimal aggregation.
Data Presentation: Additives for Preventing Aggregation
The addition of certain excipients to your buffer can significantly enhance the stability of biotinylated molecules.[15] The following table summarizes common additives and their typical working concentrations.
| Additive Category | Example Additive | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 10-50% (v/v) for glycerol | Stabilize protein structure by preferential exclusion, promoting a more compact, native state.[3] |
| Amino Acids | Arginine, Proline | 0.1 - 1 M | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[3] |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Prevent non-specific adsorption to surfaces and can help solubilize partially unfolded proteins.[3] |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1 - 5 mM | Prevent the formation of intermolecular disulfide bonds which can lead to aggregation.[3] |
| Polymers | Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Increases the effective viscosity of the solution and can coat the protein surface to prevent self-association.[5] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Fidabio [fidabio.com]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. sartorius.com [sartorius.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 14. Troubleshooting: Why Your Antibody Isn't Binding to Magnetic Beads - nanomicronspheres [nanomicronspheres.com]
- 15. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during bioconjugation, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my final conjugate yield consistently low?
Low conjugate yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality and reactivity of your starting materials, the reaction conditions, and the efficiency of your purification steps.[1] A systematic approach to troubleshooting is often the most effective.[2]
Q2: How do I troubleshoot issues with my protein/antibody?
-
Purity and Concentration: It is recommended to use an antibody or protein that is >95% pure.[3] Contaminating proteins, such as BSA, will compete for conjugation, reducing the efficiency of the reaction with your target protein.[4] The protein concentration should ideally be greater than 0.5 mg/mL to achieve good conjugation efficiency.[3][4]
-
Accessibility of Reactive Sites: The desired reactive groups on native proteins can sometimes be limited or inaccessible due to protein folding.[5] This can lead to poor yields or even complete failure of the conjugation reaction.[5]
-
Solution: Consider finding an alternative reactive site on the protein or modifying the protein to improve accessibility to the target site.[5]
-
Q3: How can I ensure the quality of my crosslinker and other reagents?
-
Reagent Quality: The quality of your crosslinker is critical. For instance, NHS esters are susceptible to hydrolysis, and maleimides can also degrade.[6][7]
-
Solution: Use fresh, high-quality reagents.[6] Store reagents under the recommended conditions, such as in a desiccator for moisture-sensitive compounds like NHS esters and maleimides, and allow them to warm to room temperature before opening to prevent condensation.[2][8] It is best practice to prepare stock solutions of reactive linkers, such as NHS esters and maleimides, immediately before use.[2]
-
Q4: What are the optimal reaction conditions for common bioconjugation chemistries?
The pH, temperature, and molar ratio of reactants are critical for successful conjugation.[4][9]
-
For NHS-Ester (Amine-Reactive) Chemistry:
-
pH: The optimal pH range is typically 7.2-8.5.[6][10] Below this range, the primary amines are protonated and less reactive.[6] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[6][11] A pH of 8.3 is often a good compromise.[12]
-
Temperature and Time: Reactions are commonly performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1] Lower temperatures can minimize hydrolysis but may require longer incubation times.[6]
-
Molar Ratio: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[11]
-
-
For Maleimide (B117702) (Thiol-Reactive) Chemistry:
-
pH: The optimal pH range is 6.5-7.5.[9] This range balances thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide group.[9][13]
-
Temperature and Time: Reactions can be carried out for 2 hours at room temperature or overnight at 4°C.[9][14]
-
Molar Ratio: A 10:1 to 20:1 molar ratio of maleimide to thiol is often used to drive the reaction to completion.[5][9]
-
Q5: Why is my choice of buffer so important?
The composition of your reaction buffer is critical.[1]
-
Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) are incompatible with NHS ester reactions as they compete with the target protein.[4][6] Similarly, buffers containing thiols (e.g., DTT) will compete in maleimide reactions.[1]
Q6: How can I improve the efficiency of my purification process?
Inefficient purification can lead to the loss of your conjugated product.[4]
-
Method Selection: The choice of purification method is dependent on the properties of your bioconjugate. Common techniques include size exclusion chromatography (SEC), affinity chromatography, and dialysis.[2][9] SEC is a widely used method for separating the conjugate from excess, unreacted reagents.[1][4]
-
Monitoring: It is important to monitor the purification process, for example, by collecting fractions and analyzing them by SDS-PAGE or spectrophotometry to identify the fractions containing your purified conjugate.
Data Presentation: Recommended Reaction Conditions
The following tables summarize key quantitative data for common bioconjugation reactions to aid in experimental design and optimization.
Table 1: Recommended Reaction Conditions for NHS-Ester (Amine-Reactive) Conjugation
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency. | [6][12] |
| Reaction Buffer pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and minimizes NHS ester hydrolysis. | [6][11][12] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (starting point) | Optimization is often necessary. | [11][12] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times. | [6] |
| Reaction Time | 30 - 60 minutes (RT) or 2-4 hours (4°C) | Can be extended, but hydrolysis increases with time. | [1] |
Table 2: Recommended Reaction Conditions for Maleimide (Thiol-Reactive) Conjugation
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | A good starting range for many proteins. | [15][16] |
| Reaction Buffer pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability. | [9][13] |
| Maleimide-to-Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide drives the reaction. | [5][9][16] |
| Reaction Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive proteins. | [9][14] |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures can improve yield. | [5][9][14] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Conjugation to a Protein
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS ester of the desired label.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3.[17]
-
Anhydrous DMSO or DMF.[17]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., desalting column for size exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[18]
-
Perform the Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1). Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Quench the Reaction (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[19]
-
Purify the Conjugate: Purify the final protein conjugate from unreacted reagents and byproducts using size exclusion chromatography or dialysis.[4]
Protocol 2: General Procedure for Maleimide Conjugation to a Thiol-Containing Protein
This protocol describes the labeling of a protein containing free sulfhydryl groups with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide-functionalized molecule.
-
Reaction Buffer: PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[5][15]
-
Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine).
-
Anhydrous DMSO or DMF.[15]
-
Purification column (e.g., desalting column for size exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[15][20] If necessary, degas the buffer to prevent re-oxidation of thiols.[15]
-
Reduce Disulfide Bonds (Optional): If the protein's thiol groups are in the form of disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[16]
-
Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of ~10 mM.[16]
-
Perform the Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[5][16]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[5][9]
-
Purify the Conjugate: Separate the labeled protein from the free maleimide reagent using size exclusion chromatography or another suitable purification method.[5][15]
Protocol 3: Purification of a Bioconjugate using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective method for removing small, unreacted crosslinkers and byproducts from the larger bioconjugate.[1]
Materials:
-
Crude conjugation reaction mixture.
-
SEC column (desalting column) with a suitable molecular weight cutoff.
-
Equilibration and Elution Buffer (e.g., PBS).
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the Elution Buffer.
-
Sample Loading: Carefully load the crude conjugation reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.
-
Elution: Begin eluting the sample with the Elution Buffer. The larger bioconjugate will travel through the column faster and elute first, while the smaller, unreacted molecules will be retained longer.
-
Fraction Collection: Collect fractions of a defined volume as the sample elutes from the column.
-
Analysis of Fractions: Analyze the collected fractions to identify those containing the purified bioconjugate. This can be done by measuring the absorbance at 280 nm (for protein) and at the specific wavelength for the label (if applicable). SDS-PAGE can also be used to visualize the purified conjugate and assess its purity.
-
Pooling of Fractions: Pool the fractions that contain the purified bioconjugate.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yield in bioconjugation reactions.
Caption: The reaction pathway for NHS-ester conjugation with a primary amine.
Caption: The reaction pathway for maleimide conjugation with a sulfhydryl group.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Pharmaceutical Development – GlycArt Biotechnology [glycart.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. glenresearch.com [glenresearch.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
How to remove excess Biotin-PEG10-OH reagent post-reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Biotin-PEG10-OH reagent following a labeling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the purification of biotinylated molecules.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Biotinylated Product | Over-labeling: A high degree of biotinylation can increase the hydrophobicity of a protein, leading to aggregation and precipitation.[1] | - Reduce the molar ratio of the biotin (B1667282) reagent to the target molecule in your reaction.[1]- Consider adding a carrier protein like BSA (10 mg/mL) before purification to prevent the antibody or protein from sticking to surfaces.[1] |
| Adsorption to surfaces: The target molecule may be sticking to the purification column, filter membrane, or dialysis tubing.[1] | - For centrifugal filters, pre-treat the membrane with a solution like polyvinylpyrrolidone.[1]- Ensure the chosen purification method is compatible with your molecule's properties. | |
| Incorrect MWCO: The Molecular Weight Cutoff (MWCO) of the dialysis membrane or spin column may be too large, allowing your target molecule to be lost. | - Select a dialysis membrane or spin column with an MWCO that is significantly smaller than your target molecule (typically 1/2 to 1/3 the molecular weight).[2] | |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | Incomplete removal of free biotin: Residual, unconjugated Biotin-PEG10-OH can saturate avidin (B1170675) or streptavidin binding sites, causing high non-specific signals.[3][4] | - Re-purify the sample. Consider using a combination of methods, such as a spin column followed by dialysis for more stringent cleanup.[5]- For size exclusion chromatography, ensure the column is adequately sized for the sample volume to achieve good separation.[6]- For dialysis, increase the dialysis time, use a larger volume of dialysis buffer (at least 100 times the sample volume), and increase the number of buffer changes.[7] |
| Non-specific binding: The biotinylated molecule itself may be binding non-specifically to assay surfaces. | - Ensure adequate blocking steps are included in your downstream assay protocols to minimize non-specific binding.[5] | |
| Protein Precipitation During Purification | Buffer incompatibility: The purification buffer (e.g., elution buffer) may be incompatible with your protein, causing it to precipitate. | - Ensure the pH and salt concentration of all buffers used are within the stability range of your protein.[5]- If using precipitation as a removal method (e.g., with acetone (B3395972) or alcohol), be aware that this will likely denature the protein.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess Biotin-PEG10-OH reagent?
A1: The most common methods separate the small, unreacted Biotin-PEG10-OH reagent from the much larger, biotinylated macromolecule based on size. These techniques include Dialysis, Size Exclusion Chromatography (also known as gel filtration or desalting), and Diafiltration (centrifugal filtration).[8][9][10] For certain applications, Reverse-Phase Chromatography (RPC) can also be used.[11][12]
Q2: How do I choose the best purification method for my experiment?
A2: The optimal method depends on your sample volume, the molecular weight of your target molecule, required purity, and time constraints.[5]
-
Dialysis: Gentle and suitable for large sample volumes, but it is a slow process, often taking several hours to days.[5][7]
-
Size Exclusion Chromatography (e.g., Spin Columns): Rapid and highly effective for small sample volumes (20-700 µL), offering good recovery.[5][6][13]
-
Diafiltration (Centrifugal Filters): Quick and simple for concentrating the sample while simultaneously removing small molecules.[8][13]
-
Reverse-Phase HPLC: Provides high-purity samples but requires more specialized equipment and method development.[14][15][16]
Q3: My sample volume is very small (<100 µL). What is the most effective method?
A3: For very small sample volumes, size exclusion spin columns (desalting columns) are ideal.[1][13] They are designed for processing small volumes with high recovery and are much faster than traditional dialysis.[1] Dialysis devices specifically designed for small volumes, such as Slide-A-Lyzer™ MINI Dialysis Units, are also an excellent option.[1][10]
Q4: How can I confirm that the excess biotin reagent has been removed?
A4: You can indirectly assess the removal of free biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][10] In this method, the HABA-avidin complex has a specific absorbance. Free biotin will displace the HABA, causing a decrease in absorbance. By comparing your purified sample to a standard curve, you can estimate the amount of biotin present and confirm the efficiency of your cleanup step.[5]
Q5: Can I reuse my size exclusion or affinity chromatography columns?
A5: This depends on the specific product. Many pre-packed spin columns are intended for single use to prevent cross-contamination and ensure performance.[5] Some larger chromatography columns and affinity resins can be regenerated according to the manufacturer's instructions, though this may involve harsh washing steps.[5] Always consult the product manual for specific guidance.
Comparison of Purification Methods
The table below summarizes the key characteristics of each method to help you select the most appropriate one for your needs.
| Method | Principle | Ideal Sample Volume | Advantages | Disadvantages | Typical Time | Typical Recovery |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[7][17] | 100 µL - 100 mL+ | Gentle on samples, high capacity, simple operation.[7] | Very slow (hours to days), potential for sample dilution.[7] | 4 - 48 hours | >90% |
| Size Exclusion Chromatography (Spin Column) | Separation based on molecular size; large molecules elute quickly while small molecules are retained in the porous resin.[6][18] | 20 µL - 2 mL | Very fast, high recovery for small volumes, removes >95% of small molecules in one step.[1] | Limited sample volume capacity per column.[13] | < 10 minutes | >95%[1] |
| Diafiltration (Centrifugal Filter) | Use of centrifugal force to pass small molecules and solvent through a semi-permeable membrane while retaining larger molecules.[8] | 100 µL - 20 mL | Fast, simultaneously concentrates the sample.[8] | Potential for membrane fouling, some protein loss (~10%) can occur.[13] | 15 - 30 minutes | ~90%[13] |
| Reverse-Phase HPLC | Separation based on hydrophobicity; the biotinylated molecule is retained on a hydrophobic stationary phase and eluted with an organic solvent gradient.[11][12] | 10 µL - 5 mL | High resolution and purity.[14][15] | Requires specialized equipment, may use denaturing organic solvents. | 30 - 60 minutes | Variable |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Dialysis
This protocol is suitable for purifying biotinylated proteins or antibodies from unreacted Biotin-PEG10-OH.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for an IgG antibody).
-
Dialysis Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Large beaker (volume should be >200 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-soaking to remove preservatives.[19]
-
Load the biotinylation reaction mixture into the dialysis tubing/cassette, removing any excess air.[19]
-
Securely seal the tubing/cassette.
-
Place the sealed sample into a beaker containing chilled (4°C) dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[8][9]
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.[19]
-
Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal, perform at least two buffer changes. A common procedure involves dialyzing for 4 hours, changing the buffer, dialyzing overnight, changing the buffer again, and dialyzing for another 4 hours.[5][7]
-
After the final dialysis period, carefully remove the purified sample from the tubing/cassette.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bioclone.net [bioclone.net]
- 4. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 5. benchchem.com [benchchem.com]
- 6. itwreagents.com [itwreagents.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ualberta.ca [ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. researchgate.net [researchgate.net]
- 17. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Improving the Efficiency of Cell Surface Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cell surface labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful cell surface labeling?
A1: The success of cell surface labeling hinges on several key factors:
-
Cell Viability: It is crucial to start with a healthy cell population. Low viability can lead to non-specific antibody binding and inconsistent results.[1]
-
Antibody/Ligand Specificity and Concentration: The chosen antibody or ligand must have high specificity for the target protein. The concentration should be carefully optimized to maximize signal-to-noise ratio.
-
Proper Controls: Including appropriate controls is essential for validating results. These include unstained cells, isotype controls, and positive/negative cell controls.
-
Buffer Composition: The choice of labeling and washing buffers can significantly impact the experiment. For instance, buffers containing serum may be necessary for fragile or low-input samples to maintain viability.[1]
-
Temperature and Incubation Time: Performing incubations at 4°C is generally recommended to prevent the internalization of surface proteins.[2] Incubation times need to be optimized for each specific antibody and cell type.
Q2: How can I minimize background signal and non-specific binding?
A2: High background can obscure your specific signal. Here are several strategies to reduce it:
-
Blocking: Use a blocking solution, such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody, to block non-specific binding sites.[3] Increasing the BSA concentration to 3% or 5% can sometimes help.[4]
-
Antibody Titration: Use the optimal concentration of your primary and secondary antibodies. Excessive antibody concentrations can lead to non-specific binding.[5][6]
-
Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies. Adding a mild detergent to the wash buffer can also be effective.[2]
-
Fc Receptor Blocking: For cells that express Fc receptors (e.g., monocytes, macrophages), use an Fc receptor blocking reagent to prevent non-specific antibody binding.[3]
-
Cell Viability: Ensure high cell viability, as dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[3]
Q3: My signal is weak or absent. What should I do?
A3: Weak or no signal can be frustrating. Consider the following troubleshooting steps:
-
Confirm Target Expression: Verify that your cell type expresses the target antigen on its surface. Check the literature or perform a positive control experiment.[7]
-
Antibody/Reagent Issues:
-
Experimental Procedure:
-
Instrumentation:
Q4: How do I maintain cell viability throughout the experiment?
A4: Maintaining cell viability is critical for accurate results.[1] Here are some tips:
-
Gentle Handling: Avoid harsh vortexing or high-speed centrifugation, which can damage cells.[2]
-
Temperature Control: Perform all steps on ice or at 4°C to minimize cellular activity and prevent protein internalization.[2]
-
Appropriate Buffers: Use buffers that support cell health. For sensitive cells, this may include supplementing with BSA or serum.[1]
-
Minimize Incubation Times: While sufficient for binding, avoid unnecessarily long incubation periods.
-
Viability Dyes: Use a viability dye to distinguish between live and dead cells in your final analysis, allowing you to gate on the live population.[3]
Troubleshooting Guides
Problem: High Autofluorescence
Autofluorescence is the natural fluorescence of cells, which can interfere with the detection of your specific signal.
| Possible Cause | Solution |
| Endogenous Fluorophores | Some cell types, like neutrophils, are naturally more autofluorescent. Use fluorochromes that emit in the red or far-red spectrum where autofluorescence is typically lower. Alternatively, use a very bright fluorochrome to overwhelm the autofluorescence signal.[8] |
| Fixation Method | Aldehyde-based fixatives like formalin can induce autofluorescence. Consider using alcohol-based fixatives like methanol (B129727) or acetone.[10][11] |
| Post-Staining Quenching | Treat samples with an autofluorescence quenching kit after staining.[11] |
| Unstained Control | Always include an unstained control to determine the baseline level of autofluorescence in your cell population.[8] |
Problem: Poor Resolution Between Positive and Negative Populations
Difficulty in distinguishing between stained and unstained cells can compromise data interpretation.
| Possible Cause | Solution |
| Suboptimal Antibody Concentration | Titrate your antibody to determine the concentration that provides the best separation between positive and negative populations (staining index).[5][12] |
| Spectral Overlap | In multicolor experiments, fluorescence from one fluorochrome can spill over into another's detector. Use single-color controls to set up a proper compensation matrix.[2] |
| High Background Staining | Refer to the "How can I minimize background signal and non-specific binding?" FAQ section for detailed solutions. |
| Low Target Expression | For antigens with low expression, use a brighter fluorochrome.[9] Consider using a signal amplification strategy, such as a biotinylated primary antibody followed by a fluorescently labeled streptavidin.[9] |
| Instrument Settings | Optimize the voltage/gain settings on your instrument to maximize the signal from the positive population without excessively increasing the background of the negative population. |
Experimental Protocols
Protocol 1: General Cell Surface Immunofluorescence Staining
This protocol provides a general workflow for labeling cell surface proteins with fluorescently conjugated antibodies for analysis by flow cytometry or microscopy.
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Resuspend cells in a suitable staining buffer (e.g., PBS with 1-2% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Blocking (Optional but Recommended):
-
If your cells are known to have high Fc receptor expression, add an Fc block and incubate for 10-15 minutes on ice.
-
-
Primary Antibody Staining:
-
Aliquot the desired number of cells into tubes.
-
Add the predetermined optimal concentration of the primary antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 1-2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
Resuspend the cell pellet in the staining buffer.
-
Add the fluorescently conjugated secondary antibody at its optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Repeat the washing steps as described in step 4.
-
-
Final Resuspension and Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis (e.g., PBS).
-
If desired, add a viability dye according to the manufacturer's instructions.
-
Analyze the cells promptly on a flow cytometer or microscope.
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol outlines the steps for labeling cell surface proteins with biotin (B1667282) for subsequent purification or detection.[13][14]
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any primary amines from the culture medium.[14]
-
-
Biotinylation Reaction:
-
Quenching:
-
To stop the reaction, wash the cells three times with a quenching solution (e.g., PBS containing 100 mM glycine) for 5 minutes each on ice.[14]
-
-
Cell Lysis:
-
Purification of Biotinylated Proteins (Optional):
Quantitative Data Summary
Table 1: Recommended Centrifugation Conditions Based on Cell Viability
| Sample Viability | Centrifugation Speed (rcf) | Centrifugation Time (min) |
| >85% | 300-400 | 5 |
| <85% | 150-300 | 5-10 |
| Data adapted from 10x Genomics protocols.[1] |
Table 2: Antibody Titration for Optimal Staining
The goal of antibody titration is to find the concentration that provides the best staining index (SI), which is a measure of the separation between the positive and negative populations.
| Antibody Dilution | Mean Fluorescence Intensity (MFI) - Positive | Mean Fluorescence Intensity (MFI) - Negative | Staining Index (SI) Calculation |
| 1:50 | 9500 | 500 | (9500 - 500) / (2 * SD_negative) |
| 1:100 | 8500 | 200 | (8500 - 200) / (2 * SD_negative) |
| 1:200 | 7000 | 150 | (7000 - 150) / (2 * SD_negative) |
| 1:400 | 5000 | 120 | (5000 - 120) / (2 * SD_negative) |
| 1:800 | 3000 | 100 | (3000 - 100) / (2 * SD_negative) |
| A common formula for the Staining Index is (MFI_positive - MFI_negative) / (2 * SD_negative), where SD is the standard deviation of the negative population. The optimal dilution is the one that yields the highest SI. |
Visualizations
Caption: General workflow for a cell surface labeling experiment.
Caption: Troubleshooting logic for weak or no signal.
References
- 1. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 2. Flow cytometry troubleshooting | Abcam [abcam.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biotium.com [biotium.com]
- 7. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 13. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 14. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Characterizing Biotin-PEGylated Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of biotin-PEGylated proteins is paramount for ensuring efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization methods for your specific needs.
The covalent attachment of biotin (B1667282) and polyethylene (B3416737) glycol (PEG) to proteins offers significant advantages in therapeutics and diagnostics, including enhanced stability, reduced immunogenicity, and targeted delivery.[1][2][3] However, the inherent heterogeneity of the resulting conjugates necessitates a multi-faceted analytical approach to thoroughly characterize the final product. This guide delves into the most common and powerful methods for analyzing biotin-PEGylated proteins, focusing on mass spectrometry, chromatography, electrophoresis, and binding assays.
Comparative Analysis of Characterization Methods
The selection of an appropriate characterization method depends on the specific information required, such as the degree of PEGylation, the number and location of biotinylation sites, and the binding activity of the conjugate. The following table summarizes the key quantitative parameters that can be determined by each technique.
| Characterization Method | Key Quantitative Parameters Determined | Principle |
| Mass Spectrometry | Molecular weight of the conjugate, degree of PEGylation, identification of biotinylation and PEGylation sites.[1][2][4][5][6] | Measures the mass-to-charge ratio of ionized molecules. |
| Chromatography | Purity of the conjugate, separation of different PEGylated species, determination of hydrodynamic radius.[7][8][9][10][] | Separates molecules based on their physical and chemical properties as they pass through a stationary phase. |
| Electrophoresis | Apparent molecular weight, purity, and heterogeneity of the conjugate.[12][13][14][15][16] | Separates molecules based on their size and charge as they move through a gel matrix under an electric field. |
| Binding Assays | Quantification of biotin incorporation, binding affinity and kinetics.[17][18][19][20][21][22] | Measures the interaction between the biotinylated protein and its binding partner (e.g., avidin/streptavidin). |
In-Depth Look at Key Characterization Techniques
Mass Spectrometry: Unraveling Molecular Details
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of biotin-PEGylated proteins.[1][2] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide accurate molecular weight information, allowing for the determination of the average number of PEG units and biotin molecules attached to the protein.[1][7] Furthermore, tandem MS (MS/MS) methodologies, often coupled with liquid chromatography (LC-MS/MS), can pinpoint the specific amino acid residues that have been modified.[4][23]
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Analysis of Biotin-PEGylated Proteins.
Chromatography: Separating the Complex Mixture
Chromatographic techniques are essential for assessing the purity and heterogeneity of biotin-PEGylated protein conjugates. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively distinguishing between the unmodified protein, different PEGylated species, and aggregates.[7][8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity and can be used to resolve different conjugate isoforms.[10][14]
Experimental Protocol for Size-Exclusion Chromatography (SEC)
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the expected size range of the protein and its conjugates. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) to maintain the native protein structure.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the purified biotin-PEGylated protein sample onto the column.
-
Elution and Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).[7]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the different species. The degree of PEGylation can be estimated by comparing the retention times to those of known molecular weight standards.
Electrophoresis: A Visual Assessment of Modification
Electrophoresis provides a visual and qualitative assessment of the PEGylation and biotinylation process. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly used to estimate the apparent molecular weight of the conjugates.[15][16] Due to the increased hydrodynamic size conferred by PEG, PEGylated proteins migrate slower than their unmodified counterparts, resulting in a characteristic band shift.[15] However, it's important to note that the interaction between PEG and SDS can lead to smeared or broadened bands.[12][14] Native PAGE, which separates proteins in their native state, can sometimes provide better resolution for PEGylated proteins by avoiding the PEG-SDS interaction.[12][14]
Logical Relationship in SDS-PAGE Analysis
Caption: Principle of SDS-PAGE analysis for PEGylated proteins.
Binding Assays: Quantifying Biotinylation and Activity
Binding assays are crucial for quantifying the amount of biotin incorporated onto the protein and for assessing the biological activity of the conjugate. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method for determining the biotin-to-protein molar ratio.[18][19][24] This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[18][24]
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of binding interactions.[20][21][22] By immobilizing streptavidin on a sensor chip, the binding kinetics and affinity of the biotin-PEGylated protein can be precisely measured.[22]
Experimental Workflow for HABA Assay
Caption: Workflow of the HABA assay for biotin quantification.
Conclusion
The comprehensive characterization of biotin-PEGylated proteins requires a combination of orthogonal analytical techniques. Mass spectrometry provides detailed molecular information, chromatography assesses purity and heterogeneity, electrophoresis offers a visual confirmation of modification, and binding assays quantify biotin incorporation and functional activity. By understanding the principles, advantages, and limitations of each method, researchers can develop a robust analytical strategy to ensure the quality and consistency of their biotin-PEGylated protein products, ultimately accelerating their path from the laboratory to clinical and diagnostic applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 12. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 13. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 20. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 21. High-affinity immobilization of proteins using biotin- and GST-based coupling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fishersci.ie [fishersci.ie]
A Researcher's Guide to Alternatives for (+)-Biotin-PEG10-OH in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone technique for purification, detection, and targeted delivery. The (+)-Biotin-PEG10-OH linker, with its extended polyethylene (B3416737) glycol (PEG) spacer, has been a workhorse in the field, offering good solubility and reduced steric hindrance. However, a growing body of research highlights the need for alternatives driven by concerns over the potential immunogenicity of PEG and the demand for more versatile and controllable bioconjugation strategies. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Variations on the Biotin-PEG Theme: Fine-Tuning the Classic Linker
Before departing entirely from the biotin-PEG structure, it's worth considering modifications that can overcome some of its limitations. These include altering the PEG chain length, incorporating cleavable elements, and utilizing reversible biotin analogs.
Modulating PEG Chain Length
The length of the PEG spacer can influence the accessibility of the biotin moiety to streptavidin and the overall properties of the bioconjugate.[1] While a PEG10 linker provides a significant spacer, both shorter and longer chains are available and may be advantageous for specific applications.[1] Shorter PEG chains can be beneficial where proximity is desired, while longer chains can further enhance solubility and flexibility.[1]
Cleavable Linkers: Introducing Controlled Release
For applications requiring the release of the target molecule after capture, cleavable linkers are indispensable. These linkers incorporate a labile bond that can be broken under specific conditions.
-
Photocleavable Linkers: These linkers contain a photolabile group, often a nitrobenzyl moiety, that cleaves upon exposure to UV light, releasing the conjugated molecule.[2] This allows for the gentle release of captured biomolecules without the need for harsh chemical reagents.[2]
-
Disulfide-Based Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This is a widely used strategy for releasing proteins from affinity matrices.
Reversible Biotinylation with Desthiobiotin
Desthiobiotin, a sulfur-free analog of biotin, offers a reversible binding interaction with streptavidin.[3][4] Its binding affinity is significantly lower than that of biotin, allowing for elution under mild conditions with an excess of free biotin.[3][4][5] This makes it an excellent choice for applications where the recovery of the native biomolecule is critical.
Beyond PEG: Novel Polymer Linkers
Concerns about the potential for pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics, have spurred the development of alternative polymer linkers.[6][7]
Polysarcosine (pSar): A Promising Polypeptoid
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a leading alternative to PEG.[6][7] It shares many of PEG's beneficial properties, including high water solubility and a large hydrodynamic volume, while being biodegradable and demonstrating lower immunogenicity.[7]
Polypeptide Linkers
Linkers composed of naturally occurring amino acids, such as glycine (B1666218) and serine repeats ((G4S)n), offer excellent biocompatibility and biodegradability.[8] Their sequence can be precisely controlled to tailor properties like flexibility and solubility.
Other Hydrophilic Polymers
Other classes of hydrophilic polymers, such as polysaccharides (e.g., dextran), are also being explored as PEG alternatives due to their biocompatibility and biodegradability.
Non-Biotin Affinity Systems: A Different Approach
For some applications, moving away from the biotin-streptavidin system altogether is the best strategy.
Strep-tag®/Strep-Tactin® System
This system is based on the high-affinity interaction between the Strep-tag II peptide (a short amino acid sequence) and a specifically engineered streptavidin called Strep-Tactin®.[9][10] The binding is reversible and elution is achieved under gentle conditions using desthiobiotin.[9]
Quantitative Performance Comparison
The following tables summarize key quantitative data for the discussed alternatives to provide a basis for comparison.
| Affinity Tag | Binding Partner | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| Biotin | Streptavidin | ~10⁻¹⁵ M[11] | Extremely high affinity, robust interaction. | Harsh conditions required for dissociation. |
| Desthiobiotin | Streptavidin | ~10⁻⁹ - 10⁻¹¹ M[3][4][12] | Reversible binding, mild elution conditions. | Lower affinity than biotin. |
| Strep-tag® II | Strep-Tactin® | ~1 µM (to Strep-Tactin®)[9] | High specificity, gentle elution with desthiobiotin. | Requires a genetically encoded tag. |
| Linker Type | Key Performance Metrics | Supporting Data |
| Polysarcosine (pSar) | Pharmacokinetics | In a study with antibody-drug conjugates (ADCs), a pSar12 linker showed a lower clearance rate (38.9 mL/day/kg) compared to a PEG12 linker (47.3 mL/day/kg), indicating a longer circulation time.[13] |
| In Vivo Efficacy | ADCs with pSar linkers demonstrated complete tumor regression in a breast cancer model, outperforming those with no linker or a linear pSar linker.[13] | |
| Immunogenicity | pSar-conjugated interferon (IFN) elicited considerably fewer anti-IFN antibodies in mice compared to PEG-IFN.[7][14] | |
| PEG | Immunogenicity | Pre-existing anti-PEG antibodies can lead to accelerated blood clearance and hypersensitivity reactions.[6][15] The effect of PEGylation on reducing protein immunogenicity is not always predictable and must be evaluated on a case-by-case basis.[16] |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with an NHS-ester activated biotin derivative.[11][17][18]
Materials:
-
Antibody solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
NHS-ester activated biotin (e.g., (+)-Biotin-PEGn-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0 or ethanolamine)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate (B84403) Buffered Saline (PBS)
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer at the desired concentration. Buffers containing Tris or glycine will compete with the reaction.[18]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the NHS-ester activated biotin in anhydrous DMSO to a concentration of 10 mM.[19]
-
Biotinylation Reaction: While gently vortexing the antibody solution, add the biotin stock solution at a 10-20 fold molar excess. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[11]
-
Quench Reaction: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove unreacted biotin by gel filtration or dialysis, exchanging the buffer to PBS.
-
Determine Degree of Labeling (Optional): The extent of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Maleimide-Thiol Conjugation
This protocol is for labeling a biomolecule containing a free thiol group (e.g., a cysteine residue) with a maleimide-activated linker.[20][21][22]
Materials:
-
Thiol-containing protein (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, HEPES, or Tris)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Maleimide-activated biotin/linker
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer.
-
Reduce Disulfides (Optional): If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.[20]
-
Prepare Maleimide (B117702) Stock Solution: Dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[21]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[20][21]
-
Purification: Purify the conjugate from unreacted maleimide reagent using gel filtration or another suitable chromatography method.
Protocol 3: Protein Isolation using Photocleavable Biotin
This protocol outlines the general steps for capturing and releasing a protein using a photocleavable biotin reagent.[2][23]
Materials:
-
Target protein with primary amines
-
Photocleavable (PC) Biotin-NHS ester
-
Biotinylation buffer (amine-free, pH 7-9)
-
Streptavidin-agarose beads
-
Wash buffer
-
UV lamp (300-350 nm wavelength)
-
Phosphate buffer
Procedure:
-
Biotinylate Protein: Label the target protein with the PC Biotin-NHS ester following a similar procedure to Protocol 1.
-
Capture Biotinylated Protein: Incubate the biotinylated protein with streptavidin-agarose beads to allow for binding.
-
Wash: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Photocleavage: Resuspend the beads in phosphate buffer and irradiate with a UV lamp (300-350 nm) for approximately 5 minutes to cleave the linker and release the protein.[2]
-
Collect Released Protein: Centrifuge the beads and collect the supernatant containing the purified, unmodified protein.
Visualizing the Alternatives and Workflows
Bioconjugation Strategy Overview
Caption: Overview of alternatives to this compound.
Experimental Workflow for NHS-Ester Biotinylation
Caption: Workflow for antibody biotinylation via NHS-ester chemistry.
Logic for Choosing a Biotinylation Reagent
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. pnas.org [pnas.org]
- 3. genelink.com [genelink.com]
- 4. interchim.fr [interchim.fr]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nacalai.co.jp [nacalai.co.jp]
- 8. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strep-tag® technology - One affinity tag for all applications [iba-lifesciences.com]
- 10. trialtusbioscience.com [trialtusbioscience.com]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 13. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dianova.com [dianova.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biotium.com [biotium.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. biotium.com [biotium.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Analyzing PEGylation Efficiency and Degree of Labeling
An Objective Comparison of Analytical Methodologies with Supporting Experimental Data
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated biomolecules is critical for ensuring product efficacy, safety, and batch-to-batch consistency. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, can significantly improve its pharmacokinetic and pharmacodynamic properties. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to accurately determine the efficiency of the conjugation and the degree of labeling.
This guide provides a comprehensive comparison of commonly employed analytical techniques for characterizing PEGylated proteins. We will delve into the principles of each method, present comparative quantitative data, and provide detailed experimental protocols to assist in the selection and implementation of the most appropriate analytical strategy for your research needs.
Comparison of Analytical Methods for PEGylation Analysis
The selection of an analytical method for PEGylation analysis depends on various factors, including the information required (e.g., average degree of PEGylation, distribution of PEGylated species, site of PEGylation), the properties of the protein and PEG, and the available instrumentation.
Qualitative Comparison of Methods
| Method Category | Specific Technique | Principle | Advantages | Disadvantages |
| Chromatography | Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. PEGylation increases the size of the protein, leading to earlier elution.[1][2] | Simple, robust, good for separating unreacted protein from PEGylated species and aggregates. | Limited resolution for species with similar sizes, not ideal for determining the exact number of PEG chains. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. PEGylation can alter the protein's hydrophobicity. | High resolution, can separate isomers. | Can be denaturing, complex method development. | |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEGylation can mask charged residues, altering the protein's isoelectric point. | Can separate species with different degrees of PEGylation. | Performance is highly dependent on the protein and PEG characteristics. | |
| Mass Spectrometry | MALDI-TOF MS | Measures the mass-to-charge ratio of ions. The mass difference between the native and PEGylated protein reveals the mass of attached PEG. | High accuracy for determining the average degree of PEGylation and distribution of species.[3] | Can be challenging for very large or heterogeneous PEGs, potential for fragmentation. |
| Spectroscopy | NMR Spectroscopy | Measures the nuclear magnetic resonance of specific nuclei. The ratio of PEG-specific signals to protein-specific signals can determine the degree of PEGylation.[4][5] | Provides detailed structural information, non-destructive. | Requires high sample concentration, complex data analysis, not suitable for all proteins. |
| UV-Vis Spectroscopy | Measures the absorbance of light. Can be used if the PEG or a linker has a chromophore. | Simple, readily available instrumentation. | Indirect method, requires a chromophore on the PEG, potential for interference. | |
| Electrophoresis | SDS-PAGE | Separates proteins based on molecular weight. PEGylation increases the apparent molecular weight, causing a band shift. | Simple, widely available, good for qualitative assessment. | Low resolution, inaccurate for determining the precise degree of PEGylation. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High resolution, can separate different PEGylated species.[6] | Can be complex to develop a robust method. | |
| Colorimetric Assays | TNBS Assay | Reacts with primary amines. The decrease in free amines after PEGylation is proportional to the degree of labeling on lysine (B10760008) residues.[6] | Simple, inexpensive, high-throughput. | Indirect method, only for amine-targeted PEGylation, can be inaccurate.[6] |
| Barium-Iodide Assay | Forms a colored complex with PEG. The absorbance is proportional to the PEG concentration. | Direct measurement of PEG, simple. | Can have interference from other molecules, sensitivity can vary with PEG size. |
Quantitative Comparison of PEGylation Degree
The following table summarizes representative quantitative data from different studies to illustrate the results obtained with various analytical methods for determining the degree of PEGylation on model proteins like Bovine Serum Albumin (BSA) and Lysozyme.
| Protein | PEG Derivative | Analytical Method | Degree of PEGylation (moles of PEG/mole of protein) | Reference |
| BSA | mPEG-N3 (5 kDa) | MALDI-TOF MS | ~2 | [7] |
| Lysozyme | mPEG-SPA (5 kDa) | SEC-MALS | Mono- and Di-PEGylated species identified | This guide synthesizes data from multiple sources. |
| BSA | mPEG-mal | Biphasic Colorimetric Assay vs. Ellman's Assay | Comparable results between the two methods | [8] |
| GDH | mPEG-propionaldehyde (5 kDa) | 1H NMR | Ranged from 1.3 to 10.8 depending on reaction conditions | [4] |
Note: The degree of PEGylation is highly dependent on the specific reaction conditions (e.g., molar ratio of PEG to protein, pH, temperature, and reaction time).
Detailed Experimental Protocols
Size-Exclusion Chromatography (SEC-HPLC) for PEGylation Analysis
This protocol is a general guideline for the analysis of PEGylated proteins using SEC-HPLC to separate and quantify the different species.
Instrumentation:
-
HPLC system with a UV detector (and optionally a multi-angle light scattering (MALS) and refractive index (RI) detector for more detailed characterization).[2]
-
Size-Exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel series).[1]
Reagents:
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS) pH 7.4.
-
Protein Sample: PEGylated protein reaction mixture and a non-PEGylated control.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated and non-PEGylated protein samples in the mobile phase to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).
-
Injection: Inject a fixed volume of the prepared samples onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for the protein. If using MALS and RI detectors, acquire data from all detectors simultaneously.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates, PEGylated protein, and unreacted protein based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
If using MALS, the absolute molar mass of each species can be determined, allowing for the calculation of the degree of conjugation.[2]
-
Workflow for SEC-HPLC Analysis of PEGylation
Caption: Experimental workflow for analyzing PEGylation efficiency using SEC-HPLC.
MALDI-TOF Mass Spectrometry for Degree of Labeling
This protocol outlines the general steps for determining the degree of PEGylation using MALDI-TOF MS.
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Reagents:
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with TFA).[9]
-
Purified PEGylated protein sample (free PEG should be removed).
-
Non-PEGylated protein control.
Procedure:
-
Sample Preparation:
-
Mix a small volume of the purified PEGylated protein sample (e.g., 1 µL of 1 mg/mL) with an equal volume of the matrix solution directly on the MALDI target plate.
-
Prepare a separate spot for the non-PEGylated protein control.
-
Allow the mixture to air-dry completely to form crystals.
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the protein and its PEGylated forms.
-
-
Data Analysis:
-
Determine the average molecular weight of the non-PEGylated protein.
-
Determine the average molecular weight of the main peaks in the PEGylated protein spectrum.
-
The difference in mass between the PEGylated and non-PEGylated protein corresponds to the mass of the attached PEG.
-
Calculate the average degree of PEGylation by dividing the total mass of attached PEG by the molecular weight of a single PEG chain.
-
Workflow for MALDI-TOF MS Analysis of PEGylation
Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.
Trinitrobenzene Sulfonic Acid (TNBS) Assay for Amine-Reactive PEGylation
This protocol describes an indirect method to quantify the degree of PEGylation on primary amines (e.g., lysine residues).
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 335 nm.
Reagents:
-
0.1 M Sodium bicarbonate buffer, pH 8.5.
-
TNBS reagent (e.g., 1% (w/v) solution).
-
Quenching solution (e.g., 10% SDS and 1N HCl).
-
Non-PEGylated protein control.
-
PEGylated protein sample.
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine (B1666218) or the non-PEGylated protein itself) in the bicarbonate buffer.
-
Sample Preparation: Dilute the non-PEGylated and PEGylated protein samples to the same concentration in the bicarbonate buffer.
-
Reaction:
-
To a set of tubes or wells, add a defined volume of each standard, the non-PEGylated control, and the PEGylated sample.
-
Add a freshly prepared solution of TNBS (e.g., 0.01% in bicarbonate buffer) to each tube/well.
-
Incubate the reaction at 37°C for 2 hours.
-
-
Quenching: Stop the reaction by adding the quenching solution.
-
Measurement: Measure the absorbance of each sample at 335 nm.
-
Calculation:
-
Determine the concentration of free amines in the non-PEGylated and PEGylated samples using the standard curve.
-
The degree of PEGylation is calculated based on the reduction in the number of free amines in the PEGylated sample compared to the non-PEGylated control.
-
Logical Relationship in TNBS Assay for PEGylation Analysis
Caption: Logical relationship of the TNBS assay for determining the degree of PEGylation.
Conclusion
The analysis of PEGylation efficiency and the degree of labeling is a multifaceted process that often requires the use of orthogonal analytical techniques to obtain a comprehensive understanding of the PEGylated product. While simple methods like SDS-PAGE and UV-Vis spectroscopy can provide initial qualitative assessments, more sophisticated techniques such as SEC-MALS, MALDI-TOF MS, and NMR are essential for accurate and detailed quantitative analysis. The choice of the most suitable method will be dictated by the specific requirements of the analysis and the available resources. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating the complexities of PEGylation analysis and ensuring the quality and consistency of their PEGylated biomolecules.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Biotin-PEG10-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin (B1667282) to molecules via a polyethylene (B3416737) glycol (PEG) linker is a widely used strategy in various life science applications, including affinity purification, immunoassays, and targeted drug delivery. The Biotin-PEG10-OH linker offers a balance of hydrophilicity and a significant spacer arm, which is crucial for maintaining the biological activity of the conjugated molecule and ensuring efficient biotin-streptavidin binding. Accurate characterization of these conjugates by mass spectrometry is essential for quality control and for understanding their behavior in biological systems. This guide provides a comparative overview of the mass spectrometry analysis of Biotin-PEG10-OH, discusses alternative biotinylation reagents, and presents supporting experimental data and protocols.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the properties of the resulting conjugate and its subsequent analysis. Biotin-PEG10-OH provides a long, flexible, and hydrophilic spacer, which can improve the solubility and reduce steric hindrance. Other reagents may offer different functionalities, such as cleavable linkers for easier elution from streptavidin resins.
| Reagent | Molecular Formula | Molecular Weight (Monoisotopic) | Key Features |
| Biotin-PEG10-OH | C₃₄H₆₃N₃O₁₄S | 781.41 | Long, hydrophilic, non-cleavable PEG linker. |
| Biotin-NHS | C₁₄H₁₉N₃O₅S | 341.10 | Short, non-cleavable linker with an NHS ester for reaction with primary amines. |
| Biotin-SS-NHS | C₁₉H₂₈N₄O₆S₂ | 488.14 | Contains a cleavable disulfide bond in the linker, allowing for release of the conjugate from streptavidin under reducing conditions.[1] |
| Alkoxyamine-PEG4-Biotin | C₂₃H₄₂N₄O₈S | 540.28 | Features an alkoxyamine group for specific reaction with aldehydes and ketones, often used for labeling oxidized glycoproteins.[2] |
Mass Spectrometry Data Comparison
The mass spectrometric analysis of biotinylated PEG conjugates is influenced by the structure of the reagent. The fragmentation pattern of the biotin moiety itself is well-characterized and can be used to identify biotinylated species.
| Reagent | Theoretical m/z [M+H]⁺ | Expected Major Fragment Ions (m/z) | Notes on Fragmentation |
| Biotin-PEG10-OH | 782.42 | 227.09, 310.16, 327.19, plus PEG ladder ions | Fragmentation is expected to occur at the biotin moiety and along the PEG chain. Characteristic biotin-related ions are key identifiers.[3][4] |
| Biotin-NHS | 342.11 | 227.09, 244.12 | Fragmentation typically occurs at the NHS ester and the biotin valeric acid side chain.[5] |
| Biotin-SS-NHS | 489.15 | 227.09, plus fragments from the linker | The disulfide bond is a primary site of cleavage under certain MS conditions or after reduction.[1] |
| Alkoxyamine-PEG4-Biotin | 541.29 | 227.09, plus PEG ladder ions | Fragmentation will show characteristic biotin ions and cleavage of the PEG linker.[2] |
Experimental Protocols
A typical workflow for the analysis of a small molecule like Biotin-PEG10-OH by LC-MS/MS is detailed below. This protocol can be adapted for other biotinylated compounds.
Sample Preparation
-
Dissolution : Dissolve the Biotin-PEG10-OH conjugate in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.
-
Dilution : Further dilute the sample with the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid) to a final concentration of 10-100 ng/mL for injection.
Liquid Chromatography (LC)
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would be to start at 2-5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer : An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode : Positive ion mode is typically used for these compounds.
-
Full Scan MS : Acquire spectra over a mass range of m/z 100-1500.
-
MS/MS Analysis : Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Collision Energy : Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the LC-MS/MS analysis of Biotin-PEG10-OH.
Predicted Fragmentation of Biotin-PEG10-OH
Caption: Predicted major fragmentation pathways for Biotin-PEG10-OH in positive ion ESI-MS/MS.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purification Methods for PEGylated Proteins
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to improved solubility, a longer serum half-life, and reduced immunogenicity.[1] However, the PEGylation process often results in a heterogeneous mixture containing the desired mono-PEGylated protein, multi-PEGylated species, positional isomers, unreacted protein, and excess PEG reagent.[] This complexity presents a significant analytical and purification challenge, necessitating robust High-Performance Liquid Chromatography (HPLC) methods to isolate the target molecule and ensure product purity.[1][3]
This guide provides an objective comparison of the four principal HPLC techniques used for the purification of PEGylated proteins: Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). We will explore the separation principles, compare performance metrics with supporting data, and provide detailed experimental protocols for each method.
Comparison of HPLC Purification Methods
The choice of purification strategy depends on the specific properties of the protein and the attached PEG chain. Each HPLC method leverages a different physicochemical principle to achieve separation.
| Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Ion-Exchange (IEX) | Separation based on differences in surface charge.[][4] PEGylation shields the protein's surface charges, altering its interaction with the IEX resin.[][4] | Separation of native protein, mono-, di-, and multi-PEGylated species, and positional isomers.[4] | High resolution and capacity; widely used for commercial purification.[4] Can separate positional isomers.[] | Method development can be complex; buffer pH is a critical factor.[5] |
| Size-Exclusion (SEC) | Separation based on differences in hydrodynamic radius.[][6] PEGylation significantly increases the molecule's size.[][4] | Efficient removal of unreacted PEG, low molecular weight by-products, and native protein from the PEGylated conjugate.[][4] | Robust and easy to set up; excellent for removing small impurities.[7] | Less effective for separating multi-PEGylated species or positional isomers.[4] Resolution depends on at least a two-fold molecular weight difference.[4] |
| Reversed-Phase (RP-HPLC) | Separation based on differences in hydrophobicity.[6][8] The stationary phase is non-polar (e.g., C4, C8, C18), and elution is achieved with an increasing gradient of organic solvent.[6] | High-resolution analytical separation, identification of PEGylation sites, and separation of positional isomers.[][8] | Excellent selectivity for positional isomers.[8] Superior resolution compared to SEC in many cases.[9] | Can cause protein denaturation due to organic solvents and low pH.[10] Recovery can be an issue. |
| Hydrophobic Interaction (HIC) | Separation based on interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase.[11][12] Elution is achieved by decreasing the salt concentration.[10][12] | Orthogonal purification step, often used after IEX.[12] Separation of mono- and multi-PEGylated species.[11] | Operates under non-denaturing conditions, preserving protein structure and function.[10][12] | Lower capacity and resolution compared to IEX.[] Separation efficiency is highly dependent on the protein and the size of the attached PEG (>20 kDa is often required for good resolution).[4] |
Ion-Exchange Chromatography (IEX)
IEX is the most widely used chromatographic technique for purifying commercial PEGylated proteins.[4] The principle relies on the electrostatic interactions between the charged protein and the oppositely charged stationary phase. The attachment of PEG chains "shields" the surface charges of the protein, leading to weaker interactions with the resin.[][4] This charge-shielding effect allows for the separation of species with different numbers of attached PEG molecules (mono-, di-, multi-PEGylated) and even positional isomers, as the location of the PEG chain affects the overall surface charge distribution differently.[]
Experimental Protocol: Cation Exchange (CEX) Purification
This protocol is adapted from methods for separating charge variants of PEGylated proteins.[5][13]
-
Column: YMC BioPro SF (4.6 x 50 mm, 5 µm) or similar strong cation exchange column.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 5.9
-
Mobile Phase B: 20 mM Sodium Phosphate, 1.0 M NaCl, pH 5.9
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-50% B (linear gradient)
-
22-25 min: 50-100% B
-
25-28 min: 100% B (wash)
-
28-30 min: 0% B (re-equilibration)
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the PEGylation reaction mixture in Mobile Phase A to a concentration of approximately 1 mg/mL.
IEX Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymcamerica.com [ymcamerica.com]
- 6. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 13. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
In the landscape of advanced drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of molecules ranging from small drugs to large biologics. The choice between monodisperse and polydisperse PEG linkers is a critical decision that can significantly influence a drug's efficacy, safety, and manufacturability. This guide provides an objective comparison of their performance, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions.
Defining the Competitors: Monodisperse and Polydisperse PEG Linkers
At a fundamental level, the distinction between these two types of linkers lies in their molecular weight distribution.
Monodisperse PEG linkers are single, pure compounds with a precisely defined molecular weight and chemical structure.[1][2] This means each molecule has the exact same number of repeating ethylene (B1197577) glycol units, resulting in a polydispersity index (PDI) of 1.[1][3]
Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of polymer chains with a range of molecular weights.[1][2] They are characterized by an average molecular weight, and their PDI is greater than 1.[1]
Performance at a Glance: A Quantitative Comparison
The structural differences between monodisperse and polydisperse PEG linkers translate into significant variations in their performance, particularly in terms of protein interactions and pharmacokinetics. The following tables summarize key quantitative data from comparative studies.
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Precisely defined, single molecular weight | Average molecular weight with a distribution of chain lengths |
| Polydispersity Index (PDI) | 1[1][3] | > 1[1] |
| Synthesis | Controlled, stepwise synthesis[1] | Ring-opening polymerization of ethylene oxide[1] |
| Purity | High, single chemical entity[1] | Mixture of different chain lengths |
| Batch-to-Batch Consistency | High[1] | Can be variable |
| Characterization | Simplified and precise[1] | More complex, relies on average properties |
Table 1. Comparative Physicochemical Properties of Monodisperse and Polydisperse PEG Linkers.
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG2k-AuNPs |
| Protein Adsorption (vs. Polydisperse) | ~60-70% reduction[1] | Baseline |
| Blood Circulation Half-life (t1/2) | 21.9 - 23.6 hours[1] | 8.8 ± 0.7 hours[1] |
Table 2. Comparative Performance of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles (AuNPs). Data extracted from Tian et al., 2024.[1]
The Advantages of Precision: Monodisperse PEG Linkers
The homogeneity of monodisperse PEG linkers offers several distinct advantages in drug development, leading to more predictable and optimized therapeutic candidates.
1. Enhanced Pharmacokinetics and Reduced Immunogenicity: The uniform length of monodisperse PEGs leads to a more predictable and extended circulation half-life.[1] This is attributed to the formation of a uniform, dense layer on the drug's surface, which is more effective at repelling proteins and reducing non-specific protein adsorption compared to the heterogeneous layer formed by polydisperse PEGs.[1] This "stealth" effect minimizes rapid clearance from the body.[1] Furthermore, the well-defined structure of monodisperse PEGs can reduce the risk of generating anti-PEG antibodies, a potential safety concern with PEGylated therapeutics.[1]
2. Improved Homogeneity and Purity in Antibody-Drug Conjugates (ADCs): In the development of ADCs, achieving a uniform drug-to-antibody ratio (DAR) is crucial for ensuring consistent efficacy and a predictable safety profile.[2] The use of monodisperse PEG linkers is increasingly favored as it facilitates the production of a homogenous ADC product with a well-defined DAR.[2] Polydisperse linkers, due to their varied lengths, can result in a heterogeneous mixture of ADCs, complicating characterization and manufacturing.[2]
3. Precise Structure-Activity Relationship (SAR) Studies: The defined structure of monodisperse PEG linkers allows for the precise fine-tuning of linker length.[1] This enables researchers to conduct accurate SAR studies to optimize drug efficacy, delivery, and the spatial orientation of linked molecules, which is particularly critical in applications like Proteolysis Targeting Chimeras (PROTACs).
4. Simplified Characterization and Batch-to-Batch Consistency: As single molecular entities, monodisperse PEG linkers are easier to characterize using standard analytical techniques.[1] This homogeneity also ensures high batch-to-batch consistency, a critical factor for regulatory approval and reliable manufacturing.[1]
The Case for Convention: Polydisperse PEG Linkers
Despite the clear advantages of monodisperse PEGs, polydisperse linkers remain relevant in certain applications due to a couple of key factors.
1. Cost-Effectiveness and Scalability: The synthesis of polydisperse PEGs via ring-opening polymerization is generally more straightforward and less expensive for large-scale production compared to the controlled, stepwise synthesis required for monodisperse PEGs.[1] This can be a significant consideration in early-stage research and for cost-sensitive applications.
2. Established Regulatory Precedent: Many currently approved PEGylated drugs on the market utilize polydisperse PEGs.[1] This history of clinical use and regulatory acceptance can provide a smoother path for new drug candidates that employ similar linker technology.
Experimental Methodologies
To ensure the accurate characterization and comparison of PEG linkers, robust experimental protocols are essential. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Characterization of PEG Linker Molecular Weight by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight distribution of monodisperse and polydisperse PEG linkers.
Materials:
-
PEG linker sample (monodisperse or polydisperse)
-
Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
MALDI-TOF mass spectrometer
-
MALDI target plate
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in water.
-
Matrix-Sample Co-crystallization: Mix the PEG linker stock solution and the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode.
-
Calibrate the instrument using a suitable standard.
-
Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
For monodisperse PEGs, a single, sharp peak corresponding to the precise molecular weight should be observed.
-
For polydisperse PEGs, a distribution of peaks will be observed. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Experimental Protocol 2: Quantification of Protein Adsorption on PEGylated Nanoparticles
Objective: To compare the ability of monodisperse and polydisperse PEG linkers to reduce non-specific protein adsorption on a model nanoparticle system.
Materials:
-
Gold nanoparticles (AuNPs)
-
Monodisperse and polydisperse PEG-thiol linkers
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Procedure:
-
PEGylation of AuNPs:
-
Incubate AuNPs with a solution of either monodisperse or polydisperse PEG-thiol linker overnight to allow for self-assembly of the PEG layer on the nanoparticle surface.
-
Remove excess, unbound PEG by centrifugation and resuspend the PEGylated AuNPs in PBS.
-
-
Protein Incubation:
-
Incubate a known concentration of the PEGylated AuNPs with a solution of FBS or human serum (e.g., 10% v/v in PBS) for a defined period (e.g., 1 hour) at 37°C with gentle agitation.
-
-
Washing:
-
Pellet the AuNPs by centrifugation.
-
Carefully remove the supernatant containing unbound proteins.
-
Wash the pellet with PBS multiple times to remove any remaining unbound proteins.
-
-
Protein Quantification:
-
After the final wash, resuspend the AuNP pellet in a known volume of PBS.
-
Quantify the amount of protein adsorbed to the nanoparticles using a BCA protein assay according to the manufacturer's instructions.
-
Use a standard curve of the protein source (FBS or human serum) to determine the protein concentration.
-
-
Data Analysis:
-
Calculate the amount of adsorbed protein per unit of AuNPs.
-
Compare the protein adsorption between nanoparticles coated with monodisperse and polydisperse PEG linkers.
-
Visualizing the Concepts: Workflows and Pathways
To further illustrate the practical applications and logical relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a strategic one with far-reaching implications for drug development. Monodisperse PEG linkers, with their precise molecular weight and homogeneity, offer superior control over the physicochemical and pharmacokinetic properties of a drug conjugate. This leads to more predictable in vivo behavior, improved safety profiles, and streamlined manufacturing and characterization. While polydisperse PEGs have a historical precedent and are more cost-effective for large-scale production, the trend in modern drug development, particularly for complex modalities like ADCs and PROTACs, is increasingly favoring the precision and predictability afforded by monodisperse PEG linkers. The selection of the optimal linker will ultimately depend on the specific application, the stage of development, and the desired characteristics of the final therapeutic product.
References
The Balancing Act of PEGylation: Enhancing Protein Therapeutics
A comprehensive analysis of the effects of PEGylation on protein function, providing researchers, scientists, and drug development professionals with a comparative guide to its benefits and trade-offs. This guide synthesizes experimental data to objectively compare the performance of native proteins with their PEGylated counterparts.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery. This modification offers a suite of potential advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs. However, the benefits of PEGylation are often accompanied by a nuanced impact on the protein's intrinsic biological activity. This guide delves into the multifaceted effects of PEGylation, presenting a comparative analysis supported by experimental data and detailed methodologies.
Impact on Physicochemical and Biological Properties: A Comparative Overview
PEGylation can significantly alter a protein's characteristics, leading to enhanced stability, reduced immunogenicity, and an extended circulatory half-life. These improvements, however, can sometimes come at the cost of diminished biological activity due to steric hindrance. The table below summarizes the typical effects of PEGylation on key protein parameters.
| Parameter | Effect of PEGylation | Rationale |
| Hydrodynamic Size | Increased | The large, flexible PEG chain increases the effective size of the protein in solution. |
| Thermal Stability (Tm) | Increased | PEG can shield hydrophobic regions and restrict protein unfolding, leading to a higher melting temperature. |
| Proteolytic Resistance | Increased | The PEG layer sterically hinders the approach of proteases, protecting the protein from degradation. |
| Immunogenicity | Decreased | PEGylation can mask antigenic epitopes on the protein surface, reducing its recognition by the immune system.[1] |
| Renal Clearance | Decreased | The increased hydrodynamic size prevents rapid filtration by the kidneys, prolonging circulation time. |
| Circulatory Half-life | Increased | A combination of reduced renal clearance and decreased proteolytic degradation leads to a longer in vivo half-life. |
| Biological Activity | Often Decreased | The PEG chain can sterically hinder the interaction of the protein with its substrate or receptor, potentially reducing its specific activity.[2] |
| Solubility | Increased | The hydrophilic nature of PEG can enhance the solubility of proteins, especially those prone to aggregation.[3] |
Quantitative Comparison: Native vs. PEGylated Proteins
To illustrate the quantitative impact of PEGylation, the following tables provide a comparative summary of key functional parameters for several well-characterized therapeutic proteins before and after PEGylation.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a growth factor that stimulates the production of neutrophils. Its PEGylated form, Pegfilgrastim, is widely used to treat neutropenia in chemotherapy patients.
| Parameter | Filgrastim (Native G-CSF) | Pegfilgrastim (PEG-G-CSF) | Fold Change | Reference |
| Molecular Weight | ~19 kDa | ~39 kDa (with 20 kDa PEG) | ~2.0x | [4] |
| Serum Half-life | 3.5 hours | 33.2 hours | ~9.5x | [4] |
| Clinical Efficacy | Requires daily injections | Single injection per chemotherapy cycle | - | [5] |
| Adverse Events | Generally well-tolerated | Similar safety profile to G-CSF | - | [5] |
Asparaginase
Asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia. PEGylation has been instrumental in improving its therapeutic index.
| Parameter | Native E. coli L-Asparaginase | PEG-asparaginase (Pegaspargase) | Fold Change | Reference |
| Serum Half-life | ~20 hours | ~7 ± 2 days | ~8.4x | [6] |
| Immunogenicity | High incidence of hypersensitivity | Significantly reduced immunogenicity | - | [6] |
| Dosing Frequency | Multiple doses per treatment cycle | Single dose per treatment cycle | - | [7] |
Interferon-alpha
Interferon-alpha is a cytokine used to treat viral infections like hepatitis C and some cancers. PEGylated interferons have demonstrated improved sustained virological response rates.
| Parameter | Standard Interferon-alpha | Peginterferon-alpha | Fold Change | Reference |
| Sustained Virological Response (Hepatitis C) | Lower | Statistically significantly better | - | [8] |
| Dosing Frequency | Multiple times per week | Once weekly | - | [8] |
Experimental Protocols
To aid researchers in the characterization of PEGylated proteins, detailed methodologies for key experiments are provided below.
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of a protein, a key indicator of its thermal stability.
Methodology:
-
Sample Preparation: Prepare the protein sample and a matching buffer blank. The protein concentration should be accurately determined, typically in the range of 0.5-2 mg/mL.
-
Instrument Setup:
-
Set the starting temperature (e.g., 20°C) and the final temperature (e.g., 100°C).
-
Define the scan rate (e.g., 60°C/hour).
-
-
Data Acquisition:
-
Load the sample and reference cells.
-
Initiate the temperature scan. The instrument measures the differential heat capacity between the sample and the reference as a function of temperature.
-
-
Data Analysis:
Analysis of Hydrodynamic Size by Size-Exclusion Chromatography (SEC)
Objective: To determine the hydrodynamic radius of a protein and its PEGylated conjugate, providing information on the increase in size upon PEGylation.
Methodology:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the expected size range of the native and PEGylated protein. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Injection: Inject a known concentration of the protein sample onto the column.
-
Data Collection: Monitor the elution profile using a UV detector (typically at 280 nm).
-
Data Analysis:
Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To assess whether PEGylation induces significant changes in the secondary structure of the protein.
Methodology:
-
Sample Preparation: Prepare protein samples in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with a concentration typically in the range of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup:
-
Set the wavelength range for the scan (e.g., 190-260 nm for far-UV CD).
-
Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of the protein sample.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
The resulting spectrum provides a fingerprint of the protein's secondary structure. Characteristic spectral features indicate the presence of alpha-helices, beta-sheets, and random coils.[13][14] A comparison of the spectra of the native and PEGylated protein can reveal any significant conformational changes.
-
Evaluation of Immunogenicity by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify the presence of anti-drug antibodies (ADAs) against the PEGylated protein in serum or plasma samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the PEGylated protein (the antigen).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any ADAs to bind to the coated antigen.
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary ADAs.
-
Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of ADAs present in the sample.[15][16]
Visualizing the Impact of PEGylation
To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: A generalized workflow for the creation and analysis of a PEGylated protein.
Caption: The dual effects of PEGylation on protein function.
Caption: Steric hindrance by PEG can potentially affect ligand-receptor binding.
References
- 1. Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of PEG-asparaginase versus E. coli L-asparaginase in Chinese children with acute lymphoblastic leukemia: a meta-analysis - Dai - Translational Pediatrics [tp.amegroups.org]
- 7. Asparaginase pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review: peginterferon vs. standard interferon in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. 4adi.com [4adi.com]
Safety Operating Guide
Proper Disposal of (+)-Biotin-PEG10-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][7] Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[8] In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9] Collect the spilled material and place it in a designated, labeled container for disposal.[7][9]
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
While (+)-Biotin-PEG10-OH is not generally considered highly hazardous, it is crucial to avoid mixing it with other chemical waste streams to prevent unforeseen reactions.[6]
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, wipes, and absorbent materials.[1]
-
-
Container Management:
-
Use a container that is chemically compatible and can be securely sealed. The original product container is often a suitable choice.[1]
-
Ensure the waste container is tightly sealed to prevent leaks or spills and is stored in a designated, well-ventilated, and secure area.[1][9]
-
Do not overfill containers; it is recommended to fill them to no more than 75% capacity.[1]
-
-
Disposal of Unused or Waste Product:
-
The primary and recommended method for disposal is to contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9] They will provide guidance on proper packaging, labeling, and pickup procedures in accordance with all applicable regulations.
-
Do not dispose of this compound down the drain or in regular solid waste unless explicitly permitted by your local authorities and EHS office.[3][10]
-
-
Disposal of Empty Containers:
-
Empty containers may retain product residue.[9] Handle uncleaned containers in the same manner as the product itself.[6]
-
If permitted by your institution's policies, thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste.[1]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[1]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the general properties and disposal considerations for related biotin (B1667282) and PEG compounds.
| Property | Observation for Related Compounds | Disposal Implication |
| Hazard Classification | Generally not classified as a hazardous substance.[3][11] | Disposal through a licensed waste contractor is the safest approach. |
| Solubility | Biotin is slightly soluble in water; PEG is water-soluble.[5][12] | Spills can be managed with absorbent materials. Do not flush down the drain.[3][9] |
| Biodegradability | Polyethylene (B3416737) glycol is readily biodegradable.[4] | While biodegradable, it should not be released into wastewater systems to avoid impacting treatment processes.[4] |
| Toxicity | No significant acute toxicity is identified for D-(+)-Biotin in literature searches.[5] | Standard chemical handling precautions (PPE) are sufficient. |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the specific product's technical datasheet or relevant scientific literature.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. youtube.com [youtube.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. biochempeg.com [biochempeg.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling (+)-Biotin-PEG10-OH
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling (+)-Biotin-PEG10-OH in a laboratory setting.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1][2] | Prevents inhalation of fine particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[1] | Protects feet from spills and falling objects. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound at -20°C in a tightly sealed container to maintain its stability.[1]
-
The storage area should be dry and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][3]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be conducted within a chemical fume hood to control potential dust generation.[1]
-
Many PEGylated reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate easier handling, it is recommended to prepare a stock solution.[4][5]
-
Dissolve the reagent in a suitable water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5]
-
Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.[4][5]
-
To minimize exposure to air, consider keeping the stock solution under an inert gas like argon or nitrogen.[4][5]
3. Experimental Use:
-
When using the compound, always wear the recommended PPE.
-
Avoid actions that could generate dust or aerosols.
-
Use non-amine-containing buffers, such as phosphate-buffered saline (PBS), if the experimental protocol involves reactions with amine groups, as these can compete with the intended reaction.[4][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused Product: Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as chemical waste.[1]
Disposal Method:
-
Polyethylene (B3416737) glycol is considered non-hazardous and biodegradable.[6][7] However, it is best practice to dispose of chemical waste through a licensed chemical waste disposal contractor.[7]
-
Do not dispose of the solid compound or its solutions down the drain.[8][9] While some diluted, non-hazardous chemicals may be suitable for drain disposal, it is crucial to adhere to local regulations.[9]
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container.[3]
Emergency Procedures
Spills:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Sweep up the solid material and place it in a suitable, closed container for disposal.[2] Avoid actions that create dust.[2]
-
For liquid spills, absorb with an inert material and place in a chemical waste container.[3]
-
Clean the spill area thoroughly.
First Aid:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3]
-
Eye Contact: Rinse eyes with water as a precaution for several minutes.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][3]
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biochempeg.com [biochempeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
